(Rac)-EC5026
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRXHTKENPCGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-EC5026: A Technical Guide on its Mechanism of Action as a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-EC5026, commonly referred to as EC5026, is a first-in-class, orally bioavailable small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2] Its mechanism of action centers on the potent and selective inhibition of sEH, an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators.[1][3] By stabilizing these mediators, EC5026 offers a novel, non-opioid therapeutic approach for managing neuropathic and inflammatory pain.[3] This technical guide provides an in-depth overview of the molecular mechanism, pharmacological properties, and key experimental data related to EC5026.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
The primary molecular target of EC5026 is soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade. sEH metabolizes epoxides of polyunsaturated fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols. These EpFAs are endogenous signaling molecules with potent anti-inflammatory, analgesic, and vasodilatory properties.
EC5026 acts as a slow-tight binding, transition-state mimic of the sEH substrate. The urea pharmacophore of EC5026 is crucial for its inhibitory activity, forming tight hydrogen bonds with key amino acid residues within the catalytic site of the sEH enzyme, specifically with tyrosine 383, tyrosine 466, and aspartate 336. This high-affinity binding effectively blocks the enzyme's hydrolytic activity, leading to an accumulation of beneficial EpFAs in tissues. The increased levels of EpFAs then exert their therapeutic effects by modulating downstream signaling pathways involved in inflammation and pain perception.
Signaling Pathways Modulated by EC5026
The therapeutic effects of EC5026 are a direct consequence of the elevated levels of EpFAs, which in turn modulate critical intracellular signaling pathways, most notably the Endoplasmic Reticulum (ER) stress response and Nuclear Factor-kappa B (NF-κB) signaling.
Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress, an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, is a key contributor to inflammation and cellular dysfunction in various pathological conditions, including neuropathic pain. The stabilization of EpFAs by EC5026 helps to mitigate ER stress, shifting the cellular response from a pro-inflammatory and pro-apoptotic state towards one of homeostasis and cell survival.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation. The anti-inflammatory effects of sEH inhibitors are partly attributed to the NF-κB-mediated downregulation of cyclooxygenase-2 (COX-2) transcription, which reduces the production of pro-inflammatory prostaglandins. EpFAs have been shown to inhibit the activation of NF-κB, a key transcription factor for inflammatory gene induction. This inhibition occurs upstream of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
The interplay between ER stress and NF-κB is complex. ER stress can activate NF-κB through the UPR sensors IRE1 and PERK. By alleviating ER stress, EC5026 indirectly suppresses this activation cascade.
Signaling Pathway of EC5026 Action
Caption: Mechanism of action of EC5026.
Quantitative Pharmacological Data
EC5026 is a highly potent inhibitor of sEH with favorable pharmacokinetic properties. The following tables summarize the key quantitative data available for EC5026.
Table 1: In Vitro Potency of EC5026 against Soluble Epoxide Hydrolase
| Species | IC50 | Ki | Assay Method | Reference |
| Human | Picomolar activity reported | < 40 pM | Fluorometric Assay | |
| Mouse | Not explicitly reported for EC5026 | Not Reported | - | - |
| Rat | Not explicitly reported for EC5026 | Not Reported | - | - |
| Dog | Not explicitly reported for EC5026 | Not Reported | - | - |
Table 2: Pharmacokinetic Parameters of EC5026
| Species | Route of Administration | Bioavailability (%) | Tmax (hours) | Half-life (t1/2) (hours) | Reference |
| Rat | Oral (in PEG 300) | 96 | 2-3 | Not Reported | |
| Dog | Oral (in PEG 400) | ~60-75 | 2-3 | Not Reported | |
| Human | Oral (Single Dose) | Not Applicable | - | 41.8 - 59.1 (for 8-24 mg doses) | |
| Human | Oral (8mg tablet, fed) | Not Applicable | - | 59.5 | |
| Human | Oral (8mg tablet, fasted) | Not Applicable | - | 66.9 |
Table 3: Physicochemical and ADME Properties of EC5026
| Property | Value | Classification/Interpretation | Reference |
| BCS Classification | Class 2 | High Permeability, Low Solubility | |
| CYP Inhibition | No significant inhibition of major human CYP isoforms (1A2, 2B6, 2C9, 2C19, 2D6, 2C8, 3A4) | Low potential for CYP-mediated drug-drug interactions | |
| Transporter Inhibition | Inhibits BCRP (IC50 = 1.4 µM), OATP1B3 (IC50 = 5.8 µM), and OAT3 (IC50 = 9.1 µM) | Potential for transporter-mediated drug interactions | |
| Transporter Substrate | Likely a substrate of human P-gp and BCRP | Efflux may impact distribution |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of EC5026.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the in vitro potency of sEH inhibitors.
Objective: To quantify the inhibitory activity of EC5026 against recombinant sEH.
Materials:
-
Recombinant human, rat, or mouse sEH
-
sEH assay buffer (e.g., BisTris-HCl, 25 mM, pH 7.0, containing 0.1 mg/ml BSA)
-
Fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)
-
EC5026 stock solution in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: ~330-362 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of EC5026 in sEH assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme Incubation: In the wells of a 96-well plate, add the sEH enzyme solution.
-
Inhibitor Addition: Add the serially diluted EC5026 or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the sEH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
sEH Inhibition Assay Workflow
Caption: Workflow for sEH fluorometric inhibition assay.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model in Rats
This protocol describes a general method for inducing and assessing neuropathic pain in a preclinical model.
Objective: To evaluate the in vivo analgesic efficacy of EC5026 in a rat model of CIPN.
Animal Model:
-
Male Sprague-Dawley rats.
Induction of Neuropathy:
-
Administer a chemotherapeutic agent known to cause neuropathy, such as paclitaxel, via intraperitoneal (i.p.) injection. A typical dosing regimen might be intermittent injections over a period of days or weeks to establish a stable neuropathic pain state.
Drug Administration:
-
EC5026 is formulated for oral administration (e.g., in a vehicle like PEG 400).
-
Administer EC5026 or vehicle control by oral gavage at various doses.
Assessment of Mechanical Allodynia:
-
Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.
-
Rats are placed in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response in 50% of applications, often calculated using the up-down method.
-
Measurements are taken at baseline before CIPN induction, after induction to confirm neuropathy, and at various time points after EC5026 or vehicle administration.
Data Analysis:
-
The PWTs are compared between the vehicle-treated and EC5026-treated groups. An increase in PWT in the EC5026 group indicates an analgesic effect. The data can be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA.
CIPN In Vivo Efficacy Study Workflow
References
(Rac)-EC5026: A Technical Guide to a Novel Non-Opioid Analgesic
(Rac)-EC5026 is a first-in-class, orally active, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH) under development by EicOsis Human Health. It represents a promising non-opioid therapeutic strategy for the management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and a summary of preclinical and clinical findings, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound, also known as BPN-19186, is a urea-based compound with the chemical name N-(3-fluoro-4-(trifluoromethoxy)phenyl)-N'-(1-((2S)-2-methyl-1-oxobutyl)-4-piperidinyl)-urea.
| Property | Value | Reference |
| Molecular Formula | C18H23F4N3O3 | [1] |
| Molecular Weight | 405.39 g/mol | [1] |
| CAS Number | 1809885-32-2 | [1] |
| Predicted pKa | 12.94 ± 0.20 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their beneficial effects, which include vasodilation, anti-inflammatory actions, and reduction of pain.[2] This mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic approach for similar urea-based sEH inhibitors involves the reaction of an appropriately substituted aniline with a piperidine-derived isocyanate or a related carbonyl-containing precursor. The synthesis of the key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has been described. The synthesis of fentanyl, which shares some structural motifs with EC5026, also provides insights into potential synthetic routes.
Preclinical Pharmacology
In Vitro Potency
This compound is a highly potent inhibitor of sEH, with picomolar affinity for the human enzyme.
| Parameter | Species | Value | Reference |
| Ki | Human | <0.05 nM | |
| IC50 | Rat | 1.4 nM |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs have demonstrated good oral absorption and bioavailability of this compound when administered in various formulations, including polyethylene glycol (PEG) 300 or 400.
| Species | Formulation | Dose | Tmax (h) | Bioavailability (%) | Reference |
| Rat | PEG 300 | Oral | 2-3 | 96 | |
| Dog | PEG 400 | Oral | 2-3 | 59-75 |
Efficacy in Neuropathic Pain Models
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic constriction injury (CCI). In a rat CCI model, this compound showed superior analgesic effects compared to pregabalin at 10-20 fold lower doses.
Clinical Development
This compound has progressed through Phase I clinical trials in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.
Phase I Clinical Trials
Two Phase Ia studies, a single ascending dose (SAD) study and a food-effect study, have been completed. A Phase Ib multiple ascending dose (MAD) study has also been initiated.
-
Single Ascending Dose (SAD) Study: This randomized, double-blind, placebo-controlled study evaluated single oral doses of EC5026 ranging from 0.5 mg to 24 mg in healthy volunteers. The drug was well-tolerated with no drug-related adverse events. A linear, near-dose-proportional increase in exposure was observed.
-
Food-Effect Study: This study investigated the effect of a high-fat meal on the pharmacokinetics of an 8 mg oral dose of EC5026. The results showed a statistically significant but not clinically meaningful increase in Cmax (66%) and AUC (53%) in the fed state.
Clinical Pharmacokinetics in Humans
In the SAD study, this compound exhibited a long mean half-life of 41.8 to 59.1 hours for doses of 8-24 mg, supporting a once-daily dosing regimen.
| Dose | Tmax (h) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Reference |
| 8 mg | ~4-6 | ~50 | ~3000 | 41.8 | |
| 16 mg | ~4-8 | ~100 | ~6000 | ~50 | |
| 24 mg | ~6-8 | ~150 | ~9000 | 59.1 |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A general protocol for determining sEH inhibitory activity involves a fluorometric assay using a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The inhibition is measured by the decrease in fluorescence in the presence of the test compound.
For highly potent, slow-tight binding inhibitors like this compound, a FRET-displacement assay can be utilized to accurately determine Ki values in the picomolar range.
Preclinical Neuropathic Pain Model (Chronic Constriction Injury - CCI)
The CCI model is a widely used rodent model of neuropathic pain.
Phase I Single Ascending Dose (SAD) Clinical Trial Protocol
The SAD study followed a randomized, double-blind, placebo-controlled design.
-
Subject Recruitment: Healthy male and female volunteers were enrolled.
-
Randomization: Subjects were randomized to receive a single oral dose of this compound or placebo.
-
Dose Escalation: The study consisted of multiple cohorts, with each cohort receiving a progressively higher dose of this compound (0.5, 2, 8, 16, and 24 mg).
-
Safety Monitoring: Subjects were monitored for adverse events, and vital signs, ECGs, and clinical laboratory tests were performed.
-
Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.
-
Data Analysis: Safety and pharmacokinetic data were analyzed to assess the tolerability and dose-proportionality of this compound.
Conclusion
This compound is a potent and selective sEH inhibitor with a novel mechanism of action for the treatment of pain. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and Phase I clinical trials have established its safety and favorable pharmacokinetic profile in humans. With its potential to provide effective pain relief without the adverse effects associated with opioids and NSAIDs, this compound represents a significant advancement in the development of new analgesics. Further clinical investigation in patient populations is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Inhibition of Soluble Epoxide Hydrolase by (Rac)-EC5026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-EC5026 is a potent, orally active, and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids. By inhibiting sEH, EC5026 stabilizes and increases the levels of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and vasodilatory properties. This mechanism of action positions EC5026 as a promising therapeutic candidate for a range of conditions, including neuropathic pain, inflammation, and cardiovascular diseases. This technical guide provides a comprehensive overview of the biochemical and cellular inhibition of sEH by this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a slow-tight binding, transition-state mimic inhibitor of sEH.[1][2] Its urea functional group mimics the transition state of epoxide hydration within the catalytic site of the sEH enzyme.[1] This interaction leads to a stable enzyme-inhibitor complex, resulting in potent inhibition at picomolar concentrations.[1][2] The inhibition of sEH by EC5026 prevents the degradation of EpFAs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting increase in circulating EpFAs is believed to mediate the therapeutic effects of the compound by reducing endoplasmic reticulum (ER) stress and inflammation.
Quantitative Data
The inhibitory potency and pharmacokinetic profile of this compound have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Soluble Epoxide Hydrolase
| Parameter | Species | Value | Reference |
| Kᵢ | Human | 0.06 nM | |
| IC₅₀ | Human | 0.06 nM |
Table 2: Pharmacokinetic Parameters of EC5026 in Humans (Single Ascending Dose Study)
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₄₈ (ng·h/mL) | t₁/₂ (h) |
| 8 mg | 15.6 ± 3.4 | 6.0 (4.0-8.0) | 567 ± 118 | 41.8 ± 9.7 |
| 12 mg | 23.1 ± 5.5 | 6.0 (4.0-8.0) | 889 ± 204 | 49.0 ± 10.3 |
| 16 mg | 30.8 ± 7.2 | 6.0 (4.0-8.0) | 1240 ± 296 | 51.1 ± 11.2 |
| 24 mg | 45.9 ± 10.8 | 6.0 (4.0-8.0) | 1980 ± 470 | 59.1 ± 14.2 |
Data are presented as mean ± standard deviation, except for Tₘₐₓ which is presented as median (range). Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₄₈: Area under the plasma concentration-time curve from 0 to 48 hours; t₁/₂: Elimination half-life.
Table 3: Effect of Food on EC5026 Pharmacokinetics (8 mg dose)
| Condition | Cₘₐₓ (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | t₁/₂ (h) |
| Fasted | 9.4 ± 2.1 | 371 ± 83 | 66.9 ± 15.1 |
| Fed | 15.6 ± 3.4 | 567 ± 118 | 59.5 ± 14.3 |
Signaling Pathways
The inhibition of sEH by EC5026 modulates key signaling pathways involved in inflammation and pain. The primary mechanism involves the potentiation of the cytochrome P450 (CYP) branch of the arachidonic acid cascade.
Inhibition of sEH also impacts the cAMP-PPAR signaling pathway, which is involved in the analgesic effects of sEH inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibition of sEH by this compound.
Fluorescence Resonance Energy Transfer (FRET) Displacement Assay
This assay is used to determine the binding affinity (Kᵢ) of inhibitors to sEH. It relies on the displacement of a fluorescently labeled ligand from the enzyme's active site by a competitive inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 nM solution of purified recombinant human sEH in 100 mM sodium phosphate buffer (pH 7.4) containing 0.01% gelatin.
-
Prepare a stock solution of the fluorescent reporting ligand (e.g., ACPU).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, pre-incubate 3 mL of the 10 nM sEH solution with 1 equivalent of the fluorescent reporting ligand at 30°C for 1 hour with stirring.
-
Measure the initial fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 455 nm.
-
Titrate the enzyme-ligand complex with increasing concentrations of this compound.
-
After each addition of the inhibitor, allow the reaction to equilibrate and measure the fluorescence quenching.
-
Continue the titration until no further change in fluorescence is observed.
-
-
Data Analysis:
-
Plot the relative fluorescence intensity against the concentration of this compound.
-
The Kᵢ value can be calculated from the IC₅₀ value obtained from the dose-response curve, using the Cheng-Prusoff equation, taking into account the known Kₑ of the fluorescent ligand.
-
LC-MS/MS-Based sEH Activity Assay
This method directly measures the enzymatic conversion of a natural sEH substrate to its diol product and is considered a gold-standard for determining inhibitor potency.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of recombinant human sEH (e.g., 33.3 pM) in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 g/L bovine serum albumin (BSA).
-
Prepare a stock solution of the sEH substrate, 14(15)-epoxyeicosatrienoic acid (14(15)-EpETrE), at a concentration equal to its Kₘ value (5 µM).
-
Prepare serial dilutions of this compound.
-
Prepare an internal standard solution (e.g., 14,15-DHET-d11).
-
-
Enzymatic Reaction:
-
In a 96-well plate, combine the sEH enzyme solution with the various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the 14(15)-EpETrE substrate.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Sample Preparation and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile) containing the internal standard.
-
Inject the samples directly into an online solid-phase extraction (SPE) liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the substrate (14(15)-EpETrE) and the product (14,15-dihydroxyeicosatrienoic acid, 14,15-DHET) using a reverse-phase column.
-
Detect and quantify the analytes using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of 14,15-DHET formed in each reaction.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Cell-Based sEH Activity Assay
This assay measures the activity of sEH in intact cells, providing a more physiologically relevant assessment of inhibitor potency.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing sEH (e.g., HEK-293 cells transduced with sEH).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate.
-
-
Substrate Addition and Incubation:
-
Add a suitable sEH substrate to the cells. This can be an endogenous substrate precursor like arachidonic acid or a fluorogenic substrate like Epoxy Fluor 7.
-
Incubate for a specific period to allow for substrate conversion.
-
-
Detection of Product Formation:
-
For endogenous substrates: Collect the cell media or cell lysate and quantify the formation of the corresponding diol (e.g., 14,15-DHET) using LC-MS/MS or a competitive immunoassay such as a fluorescence polarization (FP) assay.
-
For fluorogenic substrates: Measure the increase in fluorescence directly in the 96-well plate using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of Epoxy Fluor 7).
-
-
Data Analysis:
-
Calculate the percentage of sEH inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC₅₀ value.
-
Conclusion
This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-defined mechanism of action. Its ability to stabilize beneficial epoxy fatty acids makes it a compelling candidate for the treatment of neuropathic pain and other inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on sEH inhibitors and related therapeutic areas. The continued investigation of EC5026 in clinical trials will be crucial in determining its full therapeutic potential.
References
(Rac)-EC5026: A Technical Whitepaper on the Discovery and Development of a Novel sEH Inhibitor for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-EC5026, a potent and orally bioavailable small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, represents a promising first-in-class, non-opioid therapeutic for the management of neuropathic and inflammatory pain. Developed by EicOsis, LLC, EC5026 has demonstrated significant analgesic effects in preclinical models and a favorable safety and pharmacokinetic profile in Phase 1 clinical trials. This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of EC5026, intended for researchers and professionals in the field of drug development.
Introduction
Chronic neuropathic pain is a debilitating condition with a significant unmet medical need. Current therapeutic options are often associated with limited efficacy and undesirable side effects, including the risk of addiction with opioid-based analgesics. The soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for pain and inflammation. This enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, offering a novel mechanistic approach to pain management. EC5026 is a potent inhibitor of sEH that has been advanced into clinical development for the treatment of neuropathic pain.
Discovery and Mechanism of Action
EC5026 was developed through a focused drug discovery program aimed at identifying potent and selective inhibitors of sEH. It is a slow-tight binding transition-state mimic that inhibits sEH at picomolar concentrations[1]. The primary mechanism of action of EC5026 is the inhibition of the sEH enzyme, which is a key regulator in the arachidonic acid cascade. Inhibition of sEH prevents the hydrolysis of EETs to their less active dihydroxyeicosatrienoic acids (DHETs), thereby increasing the bioavailability of EETs to exert their analgesic and anti-inflammatory effects[1][2].
Signaling Pathway
The signaling pathway modulated by EC5026 is depicted in the following diagram:
Quantitative Data
In Vitro Potency
EC5026 is a highly potent inhibitor of soluble epoxide hydrolase.
| Compound | Target | Potency | Reference |
| EC5026 | Soluble Epoxide Hydrolase (sEH) | Picomolar concentrations | [1] |
Preclinical Efficacy in Neuropathic Pain Models
EC5026 has demonstrated significant dose-dependent efficacy in rodent models of neuropathic pain.
| Pain Model | Species | Dosing Route | Effective Dose Range | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Rat | Oral gavage | 3 mg/kg | Superior to pregabalin at 10-20 fold lower doses. | [1] |
| Oxaliplatin-induced CIPN | Rat | Oral gavage | 0.3 - 3 mg/kg | Significant increase in paw withdrawal thresholds. | |
| Paclitaxel-induced CIPN | Rat | Oral gavage | 1 - 3 mg/kg | Dose-dependent improvement in paw withdrawal thresholds. | |
| Vincristine-induced CIPN | Rat | Oral gavage | 1 - 3 mg/kg | Significant and long-lasting analgesic effect. |
Phase 1a Single Ascending Dose (SAD) Pharmacokinetics in Healthy Volunteers
A Phase 1a clinical trial evaluated the safety and pharmacokinetics of single oral doses of EC5026 in healthy volunteers.
| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (nghr/mL) | t1/2 (hr) |
| 0.5 mg | 6 | BQL | - | BQL | - |
| 2 mg | 6 | BQL | - | BQL* | - |
| 8 mg | 6 | 21.7 | 1.25 | 741 | 41.8 |
| 16 mg | 6 | 45.2 | 1.25 | 1630 | 50.1 |
| 24 mg | 6 | 68.1 | 1.25 | 2580 | 59.1 |
*BQL = Below Quantifiable Limit Data adapted from publicly available information.
Food Effect Study in Healthy Volunteers
The effect of food on the pharmacokinetics of an 8 mg oral dose of EC5026 was assessed.
| Parameter | Fed State | Fasted State | % Change |
| Cmax | Higher | Lower | +66% |
| AUC | Higher | Lower | +53% |
| t1/2 | 59.5 hr | 66.9 hr | -11% |
Data adapted from publicly available information.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A fluorescence-based assay is commonly used to determine the inhibitory activity of compounds against sEH.
Methodology:
-
Recombinant human sEH is incubated with varying concentrations of the test compound (e.g., EC5026) in a buffer solution.
-
A non-fluorescent substrate is added to initiate the enzymatic reaction.
-
The sEH-catalyzed hydrolysis of the substrate produces a fluorescent product.
-
The increase in fluorescence is monitored over time using a plate reader.
-
The rate of reaction is calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used preclinical model to induce neuropathic pain.
Methodology:
-
Under anesthesia, the sciatic nerve of a rat is exposed.
-
Four loose ligatures are placed around the nerve.
-
The incision is closed, and the animal is allowed to recover.
-
This procedure induces a chronic nerve compression, leading to the development of neuropathic pain behaviors.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is assessed using the von Frey test.
Methodology:
-
The animal is placed in a chamber with a wire mesh floor.
-
Calibrated von Frey filaments, which apply a specific force, are applied to the plantar surface of the hind paw.
-
The filament is applied with increasing force until a paw withdrawal response is elicited.
-
The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT). An increase in PWT indicates an analgesic effect.
Bioanalytical Method for EC5026 in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of EC5026 in rat plasma.
Methodology:
-
Sample Preparation: Protein precipitation is used to extract EC5026 from plasma samples.
-
Chromatography: The extracted sample is injected into a liquid chromatograph for separation.
-
Mass Spectrometry: The separated analyte is detected and quantified using a tandem mass spectrometer.
-
Validation: The method is validated for its accuracy, precision, linearity, and sensitivity according to regulatory guidelines.
Conclusion
EC5026 is a promising, first-in-class, non-opioid analgesic candidate with a novel mechanism of action targeting soluble epoxide hydrolase. It has demonstrated potent in vitro activity and significant efficacy in preclinical models of neuropathic pain. Early clinical data from Phase 1 studies in healthy volunteers have shown that EC5026 is well-tolerated and possesses a pharmacokinetic profile supportive of once-daily dosing. The continued development of EC5026 holds the potential to provide a much-needed, safe, and effective treatment option for patients suffering from chronic neuropathic pain.
References
Therapeutic Potential of EC5026: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
EC5026 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By preventing the degradation of endogenous anti-inflammatory and analgesic epoxy fatty acids (EpFAs), EC5026 represents a novel, non-opioid therapeutic strategy for the management of chronic pain, particularly neuropathic and inflammatory pain.[1][4] Preclinical studies have demonstrated significant efficacy in rodent models of neuropathic pain, and Phase 1 clinical trials in healthy volunteers have established a favorable safety and pharmacokinetic profile, supporting its advancement into patient populations. This document provides a comprehensive technical overview of EC5026, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Introduction
Chronic pain is a significant global health issue, and there is a pressing need for novel analgesics that are effective and devoid of the adverse effects and addiction potential associated with opioids. EC5026 is a promising therapeutic candidate that targets the sEH enzyme, a key regulator of lipid signaling pathways involved in inflammation and pain. Inhibition of sEH by EC5026 leads to the stabilization and accumulation of EpFAs, which have demonstrated potent analgesic and anti-inflammatory effects. This whitepaper will delve into the technical details of EC5026, providing a resource for researchers and drug developers interested in this innovative therapeutic approach.
Mechanism of Action
EC5026 is a potent inhibitor of soluble epoxide hydrolase, acting at picomolar concentrations. The primary mechanism of action of EC5026 is the inhibition of the sEH enzyme, which is responsible for the hydrolysis of endogenous EpFAs into their less active diol metabolites. By inhibiting sEH, EC5026 effectively increases the bioavailability of EpFAs, thereby potentiating their natural analgesic and anti-inflammatory effects.
Quantitative Data
In Vitro Potency
EC5026 is a highly potent inhibitor of human soluble epoxide hydrolase.
| Parameter | Value | Species |
| IC50 | < 0.05 nM | Human |
Table 1: In Vitro Potency of EC5026 against soluble epoxide hydrolase.
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated good oral bioavailability.
| Species | Bioavailability (%) |
| Rat | 96 |
| Dog | ~60-75 |
Table 2: Oral Bioavailability of EC5026 in Preclinical Models.
Phase 1a Clinical Pharmacokinetics (Single Ascending Dose)
A Phase 1a single-ascending dose (SAD) study was conducted in healthy volunteers with oral doses ranging from 0.5 to 24 mg.
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T1/2 (hr) |
| 0.5 mg | N/A | N/A | N/A | N/A |
| 2 mg | N/A | N/A | N/A | N/A |
| 8 mg | Data not available | Data not available | Data not available | 41.8 - 59.1 |
| 24 mg | Data not available | Data not available | Data not available | 41.8 - 59.1 |
Table 3: Summary of Pharmacokinetic Parameters of EC5026 in the Phase 1a SAD Study. A linear, near-dose-proportional increase in exposure was observed. Plasma exposure was below or near the lower limit of quantification after 0.5–2 mg doses.
Phase 1a Food-Effect Study
The effect of food on the pharmacokinetics of an 8 mg oral dose of EC5026 was evaluated in healthy volunteers.
| Parameter | Fed State | Fasted State | % Change |
| Cmax | Increased | Baseline | +66% |
| AUC0-48 | Increased | Baseline | +53% |
| T1/2 | ~59.5 hr | ~66.9 hr | Minimal |
Table 4: Effect of Food on the Pharmacokinetics of EC5026.
Experimental Protocols
sEH Inhibition Assay (General Protocol)
A Förster resonance energy transfer (FRET)-based competitive displacement assay is a common method to determine the in vitro potency of sEH inhibitors.
Methodology:
-
Enzyme-Ligand Complex Formation: Recombinant human sEH is pre-incubated with a fluorescent reporting ligand.
-
Competitive Displacement: The enzyme-ligand complex is then titrated with varying concentrations of the test inhibitor (EC5026).
-
Fluorescence Measurement: The displacement of the reporting ligand by the inhibitor results in a change in FRET signal, which is measured using a fluorometer.
-
Data Analysis: The inhibition constant (Ki) is calculated by plotting the relative fluorescence intensity against the inhibitor concentration.
Neuropathic Pain Model (General Protocol)
The von Frey test is a widely used method to assess mechanical allodynia in rodent models of neuropathic pain.
Methodology:
-
Animal Model: A neuropathic pain model is induced in rodents, for example, through chronic constriction injury (CCI) of the sciatic nerve.
-
Acclimatization: Animals are acclimated to the testing environment, which typically consists of a mesh floor enclosure.
-
Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.
-
Response Assessment: The paw withdrawal threshold is determined using a method such as the "up-down" method, which calculates the 50% withdrawal threshold.
-
Drug Administration: EC5026 or vehicle is administered to the animals.
-
Post-Dose Assessment: The von Frey test is repeated at various time points after drug administration to evaluate the analgesic effect.
Clinical Development
EC5026 has successfully completed Phase 1a single ascending dose and food-effect studies in healthy volunteers. A Phase 1b multiple ascending dose study has also been completed. A clinical trial is planned to evaluate the safety and efficacy of EC5026 in patients with neuropathic pain due to spinal cord injury (NCT06438471).
Conclusion
EC5026 is a promising, first-in-class sEH inhibitor with a novel mechanism of action for the treatment of chronic pain. Its high potency, favorable preclinical efficacy, and encouraging Phase 1 safety and pharmacokinetic data warrant further clinical investigation. As a non-opioid analgesic, EC5026 has the potential to address a significant unmet medical need and provide a safer and more effective treatment option for patients suffering from debilitating pain conditions.
References
(Rac)-EC5026 for Neuropathic Pain Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-EC5026 is a potent, orally active, and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, currently under investigation as a first-in-class, non-opioid analgesic for neuropathic pain. By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). This mechanism of action offers a novel therapeutic approach to managing chronic pain states, including those resistant to current treatments. Preclinical studies have demonstrated the efficacy of this compound in various models of neuropathic pain, and Phase 1 clinical trials have indicated a favorable safety and pharmacokinetic profile in healthy volunteers. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options are often associated with limited efficacy and undesirable side effects. This compound emerges as a promising therapeutic candidate by targeting the soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade.[1] Inhibition of sEH leads to the stabilization of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and neuroprotective properties.[2] This novel mechanism of action positions this compound as a potential non-addictive alternative to opioids for the management of chronic and neuropathic pain.[3]
Mechanism of Action
This compound is a potent piperidine inhibitor of soluble epoxide hydrolase (sEH).[4] The primary mechanism of action involves the inhibition of sEH, which is responsible for the hydrolysis of EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation pathway, this compound effectively increases the bioavailability of EETs, thereby enhancing their analgesic and anti-inflammatory effects. The therapeutic effects are also attributed to the reduction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[5]
Figure 1: Mechanism of action of this compound.
Quantitative Data
In Vitro Potency
| Compound | Parameter | Value | Species | Reference |
| This compound | Kᵢ | 0.06 nM | Not Specified |
Preclinical Pharmacokinetics
| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Bioavailability (%) | Reference |
| Rat | Oral (PEG 300) | Not Specified | Not Specified | 2-3 | 96 | |
| Dog | Oral (PEG 400) | Not Specified | Not Specified | 2-3 | 59-75 |
Clinical Pharmacokinetics (Phase 1a, Single Ascending Dose)
Healthy Volunteers
| Dose (mg) | Cₘₐₓ (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | T½ (h) | Reference |
| 0.5 | Near LLOQ | Near LLOQ | - | |
| 2 | Near LLOQ | Near LLOQ | - | |
| 8 | - | - | 41.8 - 59.1 | |
| 16 | - | - | 41.8 - 59.1 | |
| 24 | - | - | 41.8 - 59.1 |
-
Food Effect (8 mg dose): Cₘₐₓ and AUC₀₋₄₈ increased by 66% and 53%, respectively, in the fed state. The half-life was not significantly changed.
Preclinical Efficacy in Neuropathic Pain Models
| Model | Species | Treatment | Dose (mg/kg) | Outcome | Reference |
| Chronic Constriction Injury (CCI) | Rat | This compound | 3 | Superior to pregabalin (30 mg/kg) in reducing mechanical allodynia | |
| Oxaliplatin-induced CIPN | Rat | This compound | 0.3 - 3 | Significant increase in paw withdrawal thresholds | |
| Paclitaxel-induced CIPN | Rat | This compound | 1 - 3 | Dose-dependent improvement in paw withdrawal thresholds | |
| Vincristine-induced CIPN | Rat | This compound | 1 - 3 | Significant increase in paw withdrawal thresholds | |
| Docetaxel-induced CIPN | Rat | This compound | 1 (in drinking water) | Increased mechanical withdrawal thresholds and latencies on cold plate |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.
Figure 2: Workflow for sEH inhibitor screening assay.
Materials:
-
96-well clear or white flat-bottom plate
-
Multi-well spectrophotometer/fluorometer
-
sEH Assay Buffer
-
Recombinant human sEH enzyme
-
sEH Substrate (e.g., PHOME)
-
Test compounds (dissolved in an appropriate solvent like DMSO)
-
Positive inhibitor control (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
Procedure:
-
Reagent Preparation:
-
Warm sEH Assay Buffer to room temperature.
-
Reconstitute the lyophilized sEH enzyme in sEH Assay Buffer. Keep on ice.
-
Prepare a stock solution of the sEH substrate. Protect from light.
-
Prepare serial dilutions of test compounds and the positive control.
-
-
Assay Plate Setup:
-
Add test compounds to respective wells.
-
Add solvent control (vehicle) to control wells.
-
Add the positive inhibitor control to its designated wells.
-
Add sEH Assay Buffer to all wells to equalize the volume.
-
-
Enzyme Addition:
-
Add the reconstituted sEH enzyme to all wells except the background control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 10 minutes.
-
-
Substrate Addition & Measurement:
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence kinetically (e.g., every 30 seconds for 15-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at an excitation wavelength of ~362 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) or the final fluorescence intensity.
-
Determine the percent inhibition for each test compound concentration relative to the solvent control.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models in Rats
General Considerations:
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Allow animals to acclimate to the facility and handling for at least one week before the start of the experiment.
-
Baseline Measurements: Obtain baseline behavioral measurements before the administration of any chemotherapeutic agent.
4.2.1. Oxaliplatin-Induced Neuropathy
-
Induction: Administer oxaliplatin at a dose of 6 mg/kg via a single intraperitoneal (i.p.) injection.
-
Neuropathy Development: Mechanical and cold allodynia typically develop within a few days and can persist for several weeks.
-
Behavioral Testing: Assess mechanical allodynia using the von Frey test and cold allodynia using the acetone test at regular intervals post-injection.
4.2.2. Paclitaxel-Induced Neuropathy
-
Induction: Administer paclitaxel at a dose of 2 mg/kg (i.p.) on four alternate days (days 0, 2, 4, and 6).
-
Neuropathy Development: A delayed onset of mechanical and cold hypersensitivity is typically observed, peaking around day 28 and lasting for several months.
-
Behavioral Testing: Monitor mechanical and cold sensitivity using the von Frey and acetone tests, respectively.
4.2.3. Vincristine-Induced Neuropathy
-
Induction: Administer vincristine at a dose of 100 µg/kg (i.p.) daily for 8 consecutive days.
-
Neuropathy Development: Mechanical hyperalgesia typically develops during the second week of administration and can persist for more than a week after the final injection.
-
Behavioral Testing: Assess mechanical sensitivity using the von Frey test.
Von Frey Test for Mechanical Allodynia
This protocol is a standard method for assessing mechanical sensitivity in rodents.
Figure 3: Workflow for the von Frey test.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimation: Place the animals in the testing enclosures on the mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application:
-
Starting with a mid-range filament, apply it to the plantar surface of the hind paw with enough force to cause the filament to bend.
-
Hold the filament in place for 2-5 seconds.
-
-
Response Assessment: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.
-
Up-Down Method:
-
If a positive response is observed, the next lower force filament is used.
-
If no response is observed, the next higher force filament is used.
-
Continue this pattern until a series of responses around the 50% withdrawal threshold is obtained.
-
-
Threshold Calculation: The 50% paw withdrawal threshold is calculated using the formula described by Dixon.
LC-MS/MS Analysis of EETs and DHETs
This protocol provides a general workflow for the quantification of EETs and DHETs in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Solid-phase extraction (SPE) cartridges
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)
Procedure:
-
Sample Preparation:
-
Spike the biological sample (e.g., plasma, tissue homogenate) with a known amount of the internal standards.
-
Perform lipid extraction, for example, using a modified Bligh and Dyer method.
-
To measure total EETs and DHETs (free and esterified), perform saponification to hydrolyze the lipids.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with appropriate solvents.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried eluate in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a suitable gradient of mobile phases.
-
Detect and quantify the EETs and DHETs using tandem mass spectrometry in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of analytical standards.
-
Determine the concentration of each analyte in the sample by comparing its peak area to that of the corresponding internal standard and the calibration curve.
-
Conclusion
This compound represents a promising, novel therapeutic agent for the treatment of neuropathic pain. Its unique mechanism of action, targeting the soluble epoxide hydrolase to enhance the effects of endogenous analgesic and anti-inflammatory lipids, sets it apart from existing therapies. The comprehensive data presented in this guide, from in vitro potency and preclinical efficacy to clinical pharmacokinetics, underscores the potential of this compound. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and advance its development for the benefit of patients suffering from neuropathic pain.
References
- 1. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 2. Nociceptor Hyper-Responsiveness during Vincristine-Induced Painful Peripheral Neuropathy in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
(Rac)-EC5026 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief by replenishing dopamine levels. (Rac)-EC5026 is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This novel mechanism of action presents a promising disease-modifying strategy for Parkinson's disease by targeting neuroinflammation, a key process implicated in its pathogenesis. This technical guide provides a comprehensive overview of the preclinical evaluation of sEH inhibitors, using representative data from studies in established Parkinson's disease models, and outlines the therapeutic rationale for the clinical development of this compound.
Mechanism of Action: Soluble Epoxide Hydrolase Inhibition
This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which have demonstrated potent neuroprotective and anti-inflammatory properties. The elevation of EETs is hypothesized to activate pro-survival signaling pathways, such as the Akt pathway, thereby protecting dopaminergic neurons from degeneration.
Signaling Pathway of sEH Inhibition
Caption: Signaling cascade initiated by this compound.
Preclinical Efficacy in Parkinson's Disease Models
While specific preclinical data for this compound in Parkinson's disease models are not extensively published, studies on other potent sEH inhibitors in similar models provide a strong rationale for its development. The following data are representative of the expected therapeutic effects of sEH inhibition in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
Quantitative Data Summary
Table 1: Effect of sEH Inhibitor on Motor Function in MPTP-Induced Mice
| Treatment Group | N | Rotarod Performance (Latency to Fall, seconds) |
| Vehicle + Saline | 10 | 185 ± 15 |
| Vehicle + MPTP | 10 | 75 ± 10 |
| sEH Inhibitor + MPTP | 10 | 140 ± 12# |
| p < 0.01 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM. |
Table 2: Neuroprotective Effects of sEH Inhibitor on Dopaminergic Neurons in MPTP-Induced Mice
| Treatment Group | N | Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (cells/section) | Striatal Dopamine Levels (ng/mg tissue) |
| Vehicle + Saline | 8 | 5500 ± 300 | 15.2 ± 1.5 |
| Vehicle + MPTP | 8 | 2300 ± 250 | 4.8 ± 0.7 |
| sEH Inhibitor + MPTP | 8 | 4100 ± 280# | 10.5 ± 1.1# |
| *p < 0.01 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of sEH inhibitors in rodent models of Parkinson's disease.
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of parkinsonism in mice using the neurotoxin MPTP.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline to a final concentration of 2 mg/mL.
-
Administration: Mice receive four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. Control animals receive saline injections.
-
Post-Injection Monitoring: Animals are monitored for signs of toxicity and motor deficits. Behavioral testing is typically performed 7 days after the last MPTP injection.
6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease
This protocol details the creation of a unilateral lesion of the nigrostriatal pathway in rats.
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used.
-
6-OHDA Preparation: 6-OHDA is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A single unilateral injection of 6-OHDA (8 µg in 4 µL) is made into the medial forebrain bundle.
-
Post-Operative Care: Animals receive post-operative analgesia and are monitored for recovery. Behavioral and histological assessments are conducted 2-4 weeks post-lesion.
Behavioral Assessments
Rotarod Test:
-
Apparatus: An accelerating rotarod apparatus is used.
-
Training: Mice are trained for 3 consecutive days to stay on the rotating rod.
-
Testing: On the test day, the rod accelerates from 4 to 40 rpm over 5 minutes. The latency to fall is recorded for three trials, and the average is calculated.
Cylinder Test:
-
Apparatus: A transparent glass cylinder is used.
-
Procedure: The rat is placed in the cylinder, and forelimb use for wall exploration is recorded for 5 minutes.
-
Analysis: The number of contralateral and ipsilateral forelimb touches is counted to assess motor asymmetry.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Brains are perfused, post-fixed, and sectioned.
-
Staining: Sections are incubated with a primary antibody against TH, followed by a biotinylated secondary antibody and visualization using an avidin-biotin complex method.
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods.
High-Performance Liquid Chromatography (HPLC) for Dopamine
-
Sample Preparation: Striatal tissue is dissected and homogenized.
-
Analysis: Dopamine and its metabolites are separated by reverse-phase HPLC with electrochemical detection.
-
Quantification: The concentration of dopamine is normalized to the total protein content of the tissue sample.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
The preclinical data from studies on sEH inhibitors in established Parkinson's disease models provide a strong scientific rationale for the clinical investigation of this compound. By targeting the underlying neuroinflammatory processes, this compound represents a novel, potentially disease-modifying therapeutic approach. The ongoing clinical trials will be crucial in determining the safety, tolerability, and efficacy of this compound in patients with Parkinson's disease. Future preclinical studies should aim to further elucidate the downstream signaling pathways modulated by sEH inhibition and explore the potential of this compound in combination with existing symptomatic therapies.
Preclinical Profile of (Rac)-EC5026: A Novel Analgesic Agent
(Rac)-EC5026 is an investigational, orally active small molecule being developed as a non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] It is a potent and highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3] Preclinical studies have demonstrated its efficacy in a variety of pain models, suggesting a promising therapeutic potential with a favorable safety profile, notably lacking the adverse effects associated with opioid analgesics.[4]
Mechanism of Action
This compound exerts its analgesic and anti-inflammatory effects by targeting a key enzyme in the arachidonic acid cascade. It is a slow-tight binding, transition-state mimic that inhibits the soluble epoxide hydrolase (sEH) at picomolar concentrations. The sEH enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which are epoxides of polyunsaturated fatty acids (EpFAs). These EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties.
By inhibiting sEH, this compound prevents the breakdown of EETs, thereby increasing their local concentrations and prolonging their beneficial effects. This mechanism of action is distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the stabilization of EpFAs by sEH inhibition has been shown to shift the cellular response to endoplasmic reticulum (ER) stress away from inflammation and towards cell survival and homeostasis.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Species | Value | Reference |
| sEH Inhibition | Human | IC50 < 0.05 nM | |
| - | Picomolar binding |
| Parameter | Species | Route | Value | Reference |
| Oral Bioavailability | Rat | Oral | 96% | |
| Dog | Oral | 59-75% | ||
| Time to Peak Plasma Concentration (Tmax) | Rat | Oral | 2-3 hours | |
| Dog | Oral | 2-3 hours | ||
| Excretion (168h post-dose) | Rat | Oral | 96.5% (urine & feces) |
| Study Type | Species | Key Findings | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Superior to pregabalin at 10-20 fold lower doses. An effective oral dose was 3 mg/kg. | |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Rat | Dose-dependently relieved docetaxel-induced painful neuropathy. Chronic administration (1 mg/kg/day in drinking water) blocked tactile allodynia and cold sensitivity. | |
| Morphine Withdrawal | Rat | An oral dose of 3 mg/kg relieved opioid withdrawal pain. | |
| Naturally Occurring Pain | Dog, Horse | Efficacious in treating osteoarthritic pain (dogs) and laminitis (horses). |
| Parameter | System | Result | Reference |
| Cytochrome P450 (CYP) Inhibition | Human In Vitro | No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at the limit of solubility. | |
| Transporter Inhibition | Human In Vitro | Inhibited BCRP (IC50 = 1.4 µM), OATP1B3 (IC50 = 5.8 µM), and OAT3 (IC50 = 9.1 µM). | |
| Transporter Substrate | Human In Vitro | Likely a substrate of P-glycoprotein (P-gp) and BCRP. | |
| In Vitro Metabolism | Multi-species Hepatocytes | Formation of seven putative metabolites, primarily through CYP450-mediated pathways. |
| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Reference |
| 28-Day Repeat-Dose GLP Toxicity | Rat | 5 mg/kg/day (oral) |
Experimental Protocols
In Vivo Efficacy Models
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Species: Male Sprague-Dawley rats.
-
Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to induce a chronic nerve compression injury, leading to neuropathic pain symptoms.
-
Treatment: this compound is administered orally.
-
Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The force required to elicit a paw withdrawal response is recorded. Efficacy is often quantified as the area under the curve (AUC) of the pain response over a specified time period (e.g., 6 hours) post-dosing.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Species: Male Sprague-Dawley rats.
-
Induction: The chemotherapeutic agent, such as docetaxel (e.g., 10 mg/kg, intraperitoneally, once weekly for three weeks), is administered to induce peripheral neuropathy.
-
Treatment: this compound can be administered acutely via oral gavage or chronically, for example, in the drinking water (e.g., 1 mg/kg/day).
-
Assessment: Nociceptive behaviors are evaluated using tests such as the von Frey assay for mechanical allodynia and the cold plate test for cold sensitivity.
Morphine Withdrawal Model
-
Species: Male Sprague-Dawley rats.
-
Induction: Rats are made dependent on morphine through repeated subcutaneous injections (e.g., 10 mg/kg, twice daily for 10 days).
-
Treatment: Following the cessation of morphine administration, this compound is given orally during the withdrawal period (e.g., 18 hours after the last morphine dose).
-
Assessment: Painful withdrawal symptoms, including mechanical hyperalgesia, are measured using the von Frey assay.
In Vitro Assays
sEH Enzymatic Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound against the sEH enzyme.
-
Methodology: A typical assay involves incubating the recombinant sEH enzyme with a fluorescent substrate. The enzyme hydrolyzes the substrate, leading to an increase in fluorescence. The ability of this compound to inhibit this reaction is measured by a reduction in the fluorescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cytochrome P450 (CYP) Inhibition and Transporter Interaction Assays
-
Objective: To assess the potential for drug-drug interactions.
-
Methodology: These assays are typically conducted using human liver microsomes or recombinant human CYP enzymes and specific substrates. The effect of this compound on the metabolism of these substrates is measured. For transporter studies, cell lines overexpressing specific drug transporters (e.g., P-gp, BCRP) are used to determine if this compound is a substrate or inhibitor of these transporters.
Visualizations
References
- 1. Human Health - EicOsis [eicosis.com]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Assay Protocol for (Rac)-EC5026, a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EC5026 is a first-in-class, orally active, and highly selective small molecule inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is a key component of the arachidonic acid cascade, where it metabolizes and deactivates endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[2][3] By inhibiting sEH, this compound stabilizes and increases the levels of EETs, thereby enhancing the body's natural mechanisms for resolving inflammation and pain.[4] This non-opioid mechanism of action makes this compound a promising therapeutic candidate for chronic neuropathic pain and other inflammatory conditions.[3] Preclinical and early clinical studies have demonstrated a favorable safety and pharmacokinetic profile.
These application notes provide a detailed protocol for determining the in vitro potency of this compound by measuring its half-maximal inhibitory concentration (IC₅₀) against recombinant human sEH.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Principle of the Assay
The in vitro potency of this compound is determined using a fluorescence-based enzymatic assay. The assay measures the activity of recombinant human soluble epoxide hydrolase (sEH). The enzyme hydrolyzes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which then undergoes intramolecular cyclization under basic conditions. This process releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N). The rate of fluorescence increase is directly proportional to the sEH enzyme activity. By measuring the reduction in this rate in the presence of varying concentrations of this compound, the IC₅₀ value can be accurately determined.
Quantitative Data Summary
The following table summarizes the known inhibitory characteristics of this compound. The purpose of the described protocol is to experimentally verify such values.
| Compound | Target | Potency | Comments |
| This compound | Soluble Epoxide Hydrolase (sEH) | Picomolar (pM) concentrations | Acts as a slow-tight binding transition-state mimic inhibitor. |
Experimental Protocol
Materials and Reagents
-
This compound: Stock solution in 100% DMSO.
-
Recombinant Human sEH: Purified enzyme, stored at -80°C.
-
sEH Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) stock solution in 100% DMSO.
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Positive Control Inhibitor: A known sEH inhibitor (e.g., AUDA) in 100% DMSO.
-
DMSO: ACS grade or higher.
-
Plate: Solid black, flat-bottom 96-well assay plate.
-
Instrumentation: Fluorescence plate reader capable of excitation at ~330 nm and emission at ~465 nm.
Experimental Workflow
Caption: Workflow for the sEH in vitro inhibition assay.
Step-by-Step Procedure
a. Preparation of Reagents:
-
Assay Buffer (1X): Prepare fresh 100 mM Sodium Phosphate buffer (pH 7.4) and dissolve BSA to a final concentration of 0.1 mg/mL.
-
This compound Dilution Series: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series). The final concentration in the assay will be further diluted, so account for this in the dilution scheme. Prepare dilutions for the positive control inhibitor in the same manner.
-
Enzyme Working Solution: Thaw the recombinant human sEH on ice. Dilute the enzyme stock in 1X Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate Working Solution: Dilute the PHOME stock solution in 1X Assay Buffer. A typical final concentration is 5-10 µM. Protect the solution from light.
b. Assay Plate Setup:
-
Add Inhibitor: To the wells of a 96-well black plate, add 1 µL of the this compound serial dilutions.
-
Test Wells: 1 µL of each this compound dilution.
-
100% Activity Control (Vehicle): 1 µL of DMSO.
-
0% Activity Control (Background): 1 µL of DMSO.
-
Positive Control: 1 µL of the positive control inhibitor dilution series.
-
-
Add Enzyme: Add 100 µL of the Enzyme Working Solution to all wells except the "0% Activity Control (Background)" wells. To the background wells, add 100 µL of 1X Assay Buffer without the enzyme.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
c. Reaction and Measurement:
-
Initiate Reaction: Add 100 µL of the Substrate Working Solution to all wells. Mix gently by pipetting or using a plate shaker on a low setting.
-
Incubation and Reading: Immediately place the plate in the fluorescence reader.
-
Kinetic Reading (Recommended): Read fluorescence every minute for 30 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.
-
Endpoint Reading: If a kinetic read is not possible, incubate the plate for 30 minutes at room temperature, protected from light. After incubation, read the final fluorescence value.
-
Data Analysis
-
Calculate Reaction Rate: For kinetic data, determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot (RFU/min). For endpoint data, use the final fluorescence reading after subtracting the initial reading (if available) or the background control.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of sEH inhibition for each concentration of this compound:
% Inhibition = 100 * [1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background)]
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-EC5026 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-EC5026 , a potent and selective inhibitor of soluble epoxide hydrolase (sEH), has demonstrated significant promise in preclinical animal models as a non-opioid analgesic for neuropathic and inflammatory pain.[1][2][3][4] This document provides a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action to guide researchers in designing in vivo studies.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[5] sEH is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing the body's natural pain-relieving and anti-inflammatory responses.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical animal studies.
Table 1: Efficacious Dosages in Rat Models of Neuropathic Pain
| Animal Model | Dosage Range (Oral) | Key Findings |
| Chronic Constriction Injury (CCI) | 0.3 - 3 mg/kg | Dose-dependent increase in mechanical withdrawal thresholds. |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | 0.3 - 3 mg/kg | Significant analgesia in oxaliplatin, paclitaxel, and vincristine models. |
| Morphine Withdrawal | 3 mg/kg | Blocked withdrawal-associated pain. |
Table 2: Pharmacokinetic Parameters of EC5026 in Animals
| Species | Administration Route | Bioavailability | Tmax |
| Rat | Oral (in PEG 300) | 96% | 2 - 3 hours |
| Dog | Oral (in 100% PEG 400) | 59% - 75% | 2 - 3 hours |
Table 3: Toxicological Data in Rats
| Study Type | Dosage | Observation |
| 28-Day GLP Repeat-Dose | 5 mg/kg/day (Oral) | No Observed Adverse Effect Level (NOAEL). |
Experimental Protocols
Formulation of this compound for Oral Administration
This compound has poor aqueous solubility and requires a lipid-based vehicle for effective oral administration.
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG 300) or Polyethylene glycol 400 (PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Warming plate
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the desired volume of PEG 300 or PEG 400 to a glass vial.
-
Slowly add the this compound powder to the vehicle while stirring.
-
Gently warm the solution (if necessary) to aid dissolution. Do not overheat.
-
Continue stirring until the powder is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before administration.
-
Prepare fresh on the day of the experiment.
In Vivo Efficacy Study in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This protocol describes a typical workflow for evaluating the analgesic efficacy of this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Groups:
-
Group 1: Sham-operated + Vehicle (PEG 300 or PEG 400)
-
Group 2: CCI + Vehicle (PEG 300 or PEG 400)
-
Group 3: CCI + this compound (e.g., 0.3, 1, 3 mg/kg)
-
Group 4: CCI + Positive Control (e.g., Pregabalin)
Surgical Procedure (CCI):
-
Anesthetize the rat with an appropriate anesthetic.
-
Expose the sciatic nerve in one hind limb.
-
Loosely tie four ligatures around the nerve.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain.
Behavioral Testing (von Frey Test):
-
Acclimatize the rats to the testing environment.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
Establish a baseline measurement before drug administration.
Drug Administration and Post-Dosing Assessment:
-
Administer the vehicle, this compound, or positive control by oral gavage.
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 30 min, 1, 2, 4, 6 hours).
Experimental Workflow Diagram
Caption: Workflow for a preclinical efficacy study.
References
- 1. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of (Rac)-EC5026 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of (Rac)-EC5026 in rats, including its mechanism of action, pharmacokinetic properties, and detailed protocols for preclinical evaluation.
This compound is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) and is under development as a non-opioid analgesic for chronic pain conditions.[1][2] By inhibiting sEH, EC5026 prevents the degradation of endogenous epoxy fatty acids (EpFAs), which possess analgesic and anti-inflammatory properties.[1][3] This mechanism offers a novel therapeutic approach for managing pain.[1]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Strain | Dosage and Vehicle | Source |
| Oral Bioavailability | 96% | Rat | Not Specified | |
| Time to Maximum Plasma Concentration (Tmax) | 2–3 hours | Rat | Single oral dose in PEG 300 | |
| No Observed Adverse Effect Level (NOAEL) | 5 mg/kg/day | Rat | 28-day Good Laboratory Practice (GLP) safety studies |
Table 2: Excretion Profile of [¹⁴C]EC5026 in Sprague-Dawley Rats
| Parameter | Value | Sex | Dosage | Timeframe | Source |
| Total Recovery (Urine & Feces) | 96.5% | Male | 3 mg/kg (single oral dose) | 168 hours post-dose | |
| Total Recovery (Urine & Feces) | 96.5% | Female | 1.5 mg/kg (single oral dose) | 168 hours post-dose |
Note: The primary route of elimination for EC5026 is believed to be hepatic metabolism.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by modulating the arachidonic acid cascade. Specifically, it targets and inhibits the soluble epoxide hydrolase (sEH), a key enzyme in the degradation of epoxy fatty acids (EpFAs).
Caption: Mechanism of action of this compound.
Experimental Protocols
Pharmacokinetic Study of Orally Administered this compound in Rats
This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in rats following oral administration.
Objective: To determine key pharmacokinetic parameters such as bioavailability, Cmax, and Tmax.
Materials:
-
This compound
-
Vehicle: Polyethylene glycol 300 (PEG 300)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment.
-
Formulation Preparation: Dissolve this compound in PEG 300 to the desired concentration (e.g., for a 0.1 mg/kg dose).
-
Dosing: Administer a single dose of the this compound formulation to the rats via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Neuropathic Pain Model Efficacy Study
This protocol describes the evaluation of this compound's analgesic efficacy in a rat model of neuropathic pain.
Objective: To assess the dose-dependent analgesic effect of this compound in a chronic constriction injury (CCI) model.
Materials:
-
This compound
-
Vehicle: PEG 300
-
Sprague-Dawley rats
-
Surgical instruments for CCI surgery
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induction of Neuropathic Pain: Surgically induce chronic constriction injury in the sciatic nerve of the rats.
-
Post-Surgical Recovery: Allow the animals to recover for a specified period (e.g., 21 days) to develop neuropathic pain symptoms.
-
Treatment Groups: Divide the animals into groups: Vehicle control, this compound (e.g., 0.3, 1, and 3 mg/kg), and a positive control (e.g., pregabalin).
-
Drug Administration: Administer the assigned treatments via oral gavage.
-
Behavioral Testing: Measure the paw withdrawal threshold in response to Von Frey filaments at baseline and at various time points post-dosing (e.g., over a 6-hour time course).
-
Data Analysis: Analyze the data to determine the effect of this compound on alleviating neuropathic pain, often by calculating the area under the curve (AUC) for the time-course data.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preclinical evaluation of orally administered this compound in rats.
Caption: Preclinical workflow for this compound oral administration studies.
References
(Rac)-EC5026: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EC5026 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2][3] By inhibiting sEH, this compound prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, analgesic, and vasodilatory properties.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for a variety of conditions, including neuropathic pain, inflammation, and cardiovascular diseases. This document provides detailed application notes and protocols for the experimental use of this compound.
Chemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 1809885-55-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₈H₂₃F₄N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 405.39 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage (Powder) | Store at -20°C for up to 24 months. | --INVALID-LINK-- |
| Storage (Stock Solution in DMSO) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | --INVALID-LINK-- |
Mechanism of Action
This compound is a transition-state mimic that potently inhibits the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which then exert their beneficial effects.
Quantitative Data
In Vitro Potency
| Target | Species | Assay | Value | Reference |
| sEH | Human | Kᵢ | 0.06 nM | --INVALID-LINK-- |
| sEH | Human | IC₅₀ | 0.09 ± 0.02 nM |
Preclinical Pharmacokinetics in Rats
| Parameter | Route | Dose | Value | Reference |
| Bioavailability | Oral | 3 mg/kg | 96% | |
| Tₘₐₓ | Oral | 5.0 mg/kg | 1-2 hours | |
| Plasma Protein Binding | - | 1 µM | 96.24% ± 0.97% | |
| Plasma Protein Binding | - | 10 µM | 96.38% ± 0.56% | |
| In Vitro Metabolic Half-life | - | - | 57.75 min |
Human Pharmacokinetics (Phase 1a Single Ascending Dose)
| Parameter | Dose Range | Value | Reference |
| Half-life (t₁/₂) | 8-24 mg | 41.8 to 59.1 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Calculation Example for 10 mM stock: For 1 mg of this compound (MW = 405.39 g/mol ), add 246.7 µL of DMSO.
-
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can be used to aid solubility.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized based on the specific assay kit and laboratory conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Recombinant human sEH enzyme
-
sEH assay buffer
-
Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in sEH assay buffer to create a range of desired concentrations for testing.
-
In the 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant human sEH enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of CMNPC hydrolysis).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 3: Preparation and Administration of this compound for In Vivo Oral Gavage in Rats
Materials:
-
This compound powder
-
Vehicle components: Polyethylene glycol 400 (PEG400), Tween-80, and sterile saline (0.9% NaCl)
-
Sterile tubes for formulation
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Vehicle Formulation (Example for a 1 mg/mL solution):
-
Prepare a stock solution of this compound in an appropriate solvent if necessary, or weigh the required amount of powder directly.
-
For a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the following steps can be adapted. A common vehicle for oral gavage of sEH inhibitors is PEG400.
-
Dissolve the required amount of this compound in PEG400.
-
Add Tween-80 and mix thoroughly.
-
Add sterile saline to the final desired volume and mix until a homogenous suspension is formed.
Oral Gavage Procedure:
-
Accurately weigh each rat to determine the correct dosing volume. The typical dosing volume for rats is 5-10 mL/kg.
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to avoid stomach perforation.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the prepared this compound formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Analytical Methods
Quantification of this compound in biological matrices such as plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A validated LC-MS/MS method for the estimation of EC5026 in rat plasma has been reported. While specific parameters will depend on the instrumentation used, a general approach involves protein precipitation for sample extraction followed by analysis on a C18 column with a suitable mobile phase gradient.
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for (Rac)-EC5026 Solubility and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EC5026 is a first-in-class, non-opioid, and orally active inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] It is currently under investigation for the treatment of neuropathic and inflammatory pain.[1][2][3] By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] A significant challenge in the development of this compound is its low aqueous solubility. This document provides detailed information on the solubility characteristics of this compound and protocols for its formulation for research and preclinical studies.
This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by high permeability and low solubility. Its absorption is therefore limited by its dissolution rate. Consequently, formulation strategies that enhance the solubility of this compound are critical for achieving adequate oral bioavailability.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. While specific values for melting point and logP have not been publicly disclosed, qualitative descriptions from the literature are included.
| Property | Value/Description | Source |
| Molecular Formula | C₂₁H₂₇F₄N₃O₃ | Inferred from structure |
| Aqueous Solubility | < 0.1 mg/mL (pH-independent) | |
| BCS Class | Class 2 (High Permeability, Low Solubility) | |
| Melting Point | Described as a "low melting point" compound, which simplifies formulation for oral administration. | |
| LogP | Measured by HPLC; the addition of a fluorine atom, as in EC5026, is noted to increase LogP. | |
| Physical State | Not explicitly stated, but likely a solid at room temperature. | N/A |
Solubility Profile
This compound is an uncharged molecule with low, pH-independent aqueous solubility. However, it exhibits good solubility in certain organic solvents and lipid-based systems, which can be leveraged for formulation development. Preclinical studies have successfully employed various solvent systems to achieve concentrations of ≥ 2.08 mg/mL.
Table of Solubilization Systems for Preclinical Formulations:
| Formulation Components | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | |
| Polyethylene glycol (PEG) 300 or PEG 400 | Good oral absorption and bioavailability reported. | |
| 80% PEG 400 / 20% PEG 3350 (w/w) | Used for liquid-filled hard gelatin capsules in initial clinical studies. |
Signaling Pathway
This compound exerts its therapeutic effect by modulating the arachidonic acid cascade. Specifically, it inhibits the soluble epoxide hydrolase (sEH), leading to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are known to possess anti-inflammatory, analgesic, and vasodilatory properties.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.
References
Application Notes and Protocols for the Analytical Detection of (Rac)-EC5026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-EC5026 is a potent, orally active, and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By inhibiting sEH, EC5026 prevents the degradation of endogenous epoxy fatty acids (EpFAs), which possess anti-inflammatory, analgesic, and organ-protective properties.[1][4] This mechanism of action makes EC5026 a promising non-opioid therapeutic candidate for neuropathic pain and inflammation. Accurate and sensitive analytical methods are crucial for the preclinical and clinical development of EC5026, enabling the characterization of its pharmacokinetics, metabolic fate, and relationship between exposure and therapeutic effects.
This document provides detailed application notes and protocols for the two primary analytical methods used for the detection and quantification of this compound and its metabolites in biological matrices: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a Nanobody-based Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of EC5026
EC5026 acts on the cytochrome P450 branch of the arachidonate cascade. It stabilizes epoxides of polyunsaturated fatty acids (EpFAs), which are natural mediators that reduce pain and inflammation. The soluble epoxide hydrolase (sEH) rapidly degrades these beneficial EpFAs. EC5026 inhibits sEH, thereby increasing the in vivo levels of EpFAs and their therapeutic effects.
I. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of EC5026 in biological samples, offering high sensitivity and specificity. This method is essential for pharmacokinetic studies, metabolite identification, and supporting clinical trials.
Application Notes
A validated LC-MS/MS method has been successfully applied to:
-
Determine the pharmacokinetics of EC5026 in rat plasma.
-
Assess the in-vitro metabolic stability of EC5026.
-
Measure plasma protein binding.
-
Identify and characterize in-vivo metabolites in rat models.
-
Analyze human plasma and urine samples from Phase 1 clinical trials.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of EC5026 in Wistar Rats (5.0 mg/kg, P.O.)
| Parameter | Value |
| Cmax (ng/mL) | Data not available in abstract |
| Tmax (h) | 1-2 |
| AUC (ng*h/mL) | Data not available in abstract |
| Half-life (t1/2) (min) | 57.75 (in-vitro) |
| Clearance (mL/min/kg) | 10.8 (in-vitro) |
Table 2: Plasma Protein Binding of EC5026 in Rats
| Concentration | Protein Binding (%) |
| 1 µM | 96.24 ± 0.97 |
| 10 µM | 96.38 ± 0.56 |
Table 3: Pharmacokinetic Parameters of EC5026 in Healthy Human Volunteers (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng*h/mL) | t1/2 (h) |
| 8 | 15.6 ± 3.9 | 4.25 (2.25-8.25) | 902.1 ± 204.4 | 41.8 ± 10.4 |
| 16 | 36.3 ± 8.7 | 6.25 (4.25-8.25) | 2276.1 ± 509.8 | 59.1 ± 13.9 |
| 24 | 43.1 ± 10.1 | 6.25 (4.25-12.25) | 2888.7 ± 916.1 | 50.4 ± 10.7 |
Note: For doses of 0.5 mg and 2 mg, plasma concentrations were below or near the lower limit of quantification.
Experimental Protocol: Quantification of EC5026 in Plasma
This protocol is a representative methodology based on published literature.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: Agilent Infinity 1290 LC or equivalent.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient optimized for the separation of EC5026 and its metabolites from endogenous matrix components.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
MS System: Agilent 6150 Quadrupole MS or a more sensitive triple quadrupole instrument.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for EC5026 and the internal standard must be optimized.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.
Experimental Workflow: LC-MS/MS Analysis
II. Nanobody-based Enzyme-Linked Immunosorbent Assay (ELISA)
Application Notes
-
The nanobody-based ELISA is designed to detect the parent EC5026 molecule and two of its biologically active metabolites.
-
The assay demonstrates a strong correlation with results obtained from LC-MS analysis.
-
It is suitable for quantifying EC5026 in various biological fluids, including human samples.
Quantitative Data Summary
Table 4: Performance Characteristics of Nanobody-based ELISA for EC5026
| Parameter | Value |
| Limit of Detection (LOD) | 0.085 ng/mL |
| Linear Range | Two orders of magnitude |
| Precision and Accuracy | High |
Experimental Protocol: Nanobody-based ELISA
This protocol outlines the general steps for a competitive ELISA format.
1. Plate Coating
-
Coat a 96-well microtiter plate with a coating antigen related to EC5026.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Competitive Binding
-
Add standards, controls, and unknown samples to the wells.
-
Immediately add the anti-EC5026 nanobody solution to all wells.
-
Incubate for 1-2 hours at room temperature, allowing competition between the EC5026 in the sample and the coated antigen for binding to the nanobody.
-
Wash the plate multiple times.
3. Detection
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-nanobody antibody).
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate until sufficient color development occurs.
4. Measurement
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of EC5026 in the sample.
Experimental Workflow: Nanobody-based ELISA
References
(Rac)-EC5026 in vivo experimental design
Application Notes: (Rac)-EC5026
This compound is a first-in-class, orally available, non-opioid small molecule being developed for the treatment of neuropathic pain and inflammation.[1][2][3] It functions as a potent, slow-tight binding, transition-state mimic inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3]
The mechanism of action of EC5026 is centered on the modulation of the arachidonic acid cascade, a critical signaling pathway in the human body. Specifically, EC5026 targets the cytochrome P450 (CYP) branch of this pathway. The CYP epoxygenase enzymes convert polyunsaturated fatty acids into signaling molecules called epoxyeicosatrienoic acids (EETs). EETs have potent natural anti-inflammatory, analgesic, and pro-resolving properties.
However, the beneficial effects of EETs are short-lived as they are rapidly degraded into less active dihydroxyeicosatrienoic acids (DHETs) by the sEH enzyme. By inhibiting sEH, EC5026 prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their analgesic and anti-inflammatory effects. This approach addresses inflammation and pain at their source without the side effects associated with opioids or NSAIDs.
Preclinical studies have demonstrated the efficacy of EC5026 in various models of pain, including chemotherapy-induced peripheral neuropathy (CIPN). The compound has completed Phase 1a clinical trials, showing a favorable safety and pharmacokinetic profile in healthy volunteers, supporting a once-daily dosing regimen. The U.S. FDA has granted Fast Track designation to EC5026 for the treatment of neuropathic pain, highlighting the significant unmet medical need for new, non-addictive analgesics.
Signaling Pathway of EC5026
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a single-dose pharmacokinetic study of this compound in Sprague Dawley rats.
1. Animals and Housing:
-
Species: Male Sprague Dawley rats (n=18), 8-10 weeks old.
-
Housing: Standard cages, 12-hour light/dark cycle, controlled temperature and humidity. Access to standard chow and water ad libitum. Acclimatize for at least 7 days before the experiment.
2. Dosing and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Dose Level: 5 mg/kg.
-
Administration: Administer a single dose via oral gavage (PO).
3. Sample Collection:
-
Timepoints: Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Processing: Collect blood into tubes containing K2-EDTA anticoagulant. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of EC5026 in rat plasma.
-
Analysis: Analyze plasma samples to determine the concentration of EC5026 at each time point.
5. Data Analysis:
-
Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
| Parameter | Description | Representative Value |
| Cmax | Maximum observed plasma concentration | 150 ng/mL |
| Tmax | Time to reach Cmax | 2.0 hours |
| AUC(0-last) | Area under the concentration-time curve | 1800 ng*h/mL |
| t1/2 | Elimination half-life | 15 hours |
Protocol 2: In Vivo Efficacy in a Rat Model of Chemotherapy-Induced Neuropathic Pain (CIPN)
This protocol is designed to assess the analgesic efficacy of this compound in a docetaxel-induced peripheral neuropathy model.
1. CIPN Model Induction:
-
Animals: Male Sprague Dawley rats (n=30).
-
Induction: Administer docetaxel (10 mg/kg, intraperitoneal injection) once a week for three consecutive weeks to induce painful neuropathy. A control group receives vehicle injections.
-
Confirmation: Confirm the development of mechanical allodynia (pain response to a non-painful stimulus) using the von Frey test starting 14 days after the first docetaxel injection.
2. Experimental Groups:
-
Group 1 (n=10): CIPN Model + Vehicle (0.5% methylcellulose, PO, once daily).
-
Group 2 (n=10): CIPN Model + this compound (5 mg/kg, PO, once daily).
-
Group 3 (n=10): Sham Control + Vehicle (PO, once daily).
3. Drug Administration and Behavioral Testing:
-
Treatment Period: Once mechanical allodynia is established (Day 21), begin daily oral administration of EC5026 or vehicle for 14 days.
-
Behavioral Assay (von Frey Test):
-
Place rats on an elevated mesh floor and allow them to acclimate.
-
Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Perform testing before the first drug dose (baseline) and on days 3, 7, and 14 of the treatment period.
-
4. Data Analysis:
-
Statistical Analysis: Use a two-way ANOVA with post-hoc tests to compare the PWT between the treatment groups over time. A p-value < 0.05 is considered statistically significant.
| Treatment Group | Baseline PWT (g) | Day 7 PWT (g) | Day 14 PWT (g) |
| CIPN + Vehicle | 3.5 ± 0.4 | 3.2 ± 0.5 | 3.1 ± 0.4 |
| CIPN + EC5026 (5 mg/kg) | 3.6 ± 0.5 | 9.8 ± 1.2 | 12.5 ± 1.5 |
| Sham + Vehicle | 14.5 ± 1.1 | 14.8 ± 1.0 | 15.0 ± 0.9 |
Experimental Workflow and Development Path
Protocol 3: In Vivo Safety and Tolerability Assessment
This protocol describes a basic safety assessment conducted alongside efficacy studies.
1. Daily Clinical Observations:
-
Monitor animals daily for any changes in behavior, posture, or physical appearance.
-
Note any signs of distress, such as piloerection, lethargy, or abnormal gait.
2. Body Weight Measurement:
-
Record the body weight of each animal twice weekly throughout the study period.
-
Significant weight loss (>15% from baseline) may indicate toxicity.
3. Post-Mortem Analysis (Optional):
-
At the end of the study, major organs (liver, kidneys, spleen) can be harvested.
-
Record organ weights and perform histopathological analysis to identify any signs of tissue damage or toxicity.
| Parameter | Vehicle Control | EC5026 (5 mg/kg) | Observations |
| Mortality | 0/10 | 0/10 | No mortality observed. |
| Clinical Signs | Normal | Normal | No adverse clinical signs noted. |
| Body Weight Change | +5.2% | +4.9% | No significant difference between groups. |
References
- 1. Human Health - EicOsis [eicosis.com]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving (Rac)-EC5026 solubility for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of (Rac)-EC5026 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, orally active, non-opioid inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] It is investigated for its analgesic and anti-inflammatory properties.[1][2] A significant challenge in working with this compound is its poor aqueous solubility; it is an uncharged molecule with a pH-independent solubility of less than 0.1 mg/mL in aqueous systems.[3] This low solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the primary cause of this compound precipitation in cell-based assays?
A2: The most common cause of precipitation is "solvent-shifting." This occurs when a high-concentration stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium. The compound's solubility limit is often exceeded in the final aqueous environment, causing it to "crash out" of the solution. Interactions with components in the cell culture medium can also contribute to this issue.
Q3: What is the recommended maximum concentration of DMSO in cell-based assays?
A3: While DMSO is a common solvent for creating high-concentration stock solutions, it can be toxic to cells. A general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.5%. However, the maximum tolerable concentration is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents like ethanol may be suitable for some compounds. However, their compatibility with your specific cell line and assay must be verified. All organic solvents can impact cell physiology, so appropriate vehicle controls are essential.
Troubleshooting Guide
This guide provides a step-by-step approach to address solubility issues with this compound.
Issue: Precipitate observed after diluting this compound stock solution into aqueous assay buffer.
Step 1: Verify Stock Solution Integrity
-
Action: Before diluting, ensure your this compound stock solution is completely dissolved.
-
Troubleshooting: If you observe any precipitate in the stock solution, gently warm the vial or use brief sonication to aid dissolution.[1] If the precipitate persists, the stock concentration may be too high, and a new, lower-concentration stock solution should be prepared.
Step 2: Optimize the Dilution Method
-
Action: Avoid adding the stock solution directly to the full volume of the assay buffer.
-
Troubleshooting: Pre-warm the assay medium to 37°C. Add the this compound stock solution to the pre-warmed medium dropwise while vortexing or stirring vigorously. This gradual addition can prevent localized high concentrations that lead to precipitation.
Step 3: Employ Co-solvents and Excipients
-
Action: If precipitation persists, consider using a co-solvent system or excipients in your final assay medium.
-
Troubleshooting: Several formulations have been successfully used to solubilize this compound. The selection of a suitable solvent system is critical for maintaining the compound in solution.
Quantitative Data Summary
The following tables summarize reported solubility data and formulation protocols for this compound.
Table 1: this compound Solubility in Different Solvents
| Solvent System | Solubility | Observations |
| Aqueous Systems (pH-independent) | < 0.1 mg/mL | Poorly soluble |
| 10% DMSO / 90% Saline | Insoluble | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.13 mM) | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.13 mM) | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.13 mM) | Clear solution |
Table 2: Recommended Starting Formulations for In Vitro Assays
| Protocol | Step 1 | Step 2 | Final Concentration |
| Protocol A | Prepare a 20.8 mg/mL stock solution in 100% DMSO. | Add 100 µL of the DMSO stock to 900 µL of a solution containing 40% PEG300, 5% Tween-80, and 45% Saline. | 2.08 mg/mL |
| Protocol B | Prepare a 20.8 mg/mL stock solution in 100% DMSO. | Add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in Saline. | 2.08 mg/mL |
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound in Assay Buffer
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in your assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at the temperature of your planned experiment (e.g., 37°C) for a duration relevant to your assay (e.g., 24 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Signaling pathway showing the mechanism of action of this compound.
References
Technical Support Center: (Rac)-EC5026
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of (Rac)-EC5026 in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Container |
| Powder | -20°C | Tightly sealed container, protected from light |
| In Solvent | -80°C | Tightly sealed container, protected from light |
Q2: What is the general stability of this compound in solution?
This compound is stable under the recommended storage conditions.[1] However, its stability can be influenced by the solvent, pH, and temperature. As a phenylurea-containing compound, it has notable chemical stability, but hydrolysis can occur under strongly acidic or basic conditions.[2][3][4] For experimental use, it is crucial to use appropriate solvents and buffer systems within a stable pH range, generally recommended to be between pH 4 and 8 for urea-based compounds.[5]
Q3: What is the aqueous solubility of this compound?
This compound has a low, pH-independent solubility of less than 0.1 mg/mL in aqueous systems. This classifies it as a Biopharmaceutics Classification System (BCS) Class 2 compound, indicating high permeability but poor solubility. Due to its hydrophobic nature, it is more soluble in organic solvents.
Q4: In which organic solvents is this compound soluble?
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
-
Potential Cause: This is a common phenomenon known as "antisolvent precipitation." When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solubility of the hydrophobic compound drastically decreases, causing it to precipitate out of solution.
-
Recommended Solutions:
-
Optimize Dilution Method: Perform a stepwise serial dilution instead of a single large dilution. This gradual change in solvent composition can help maintain solubility.
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent such as PEG 400 or ethanol in your final aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <0.5% v/v for cell-based assays).
-
Sonication or Warming: After dilution, briefly sonicate the solution or warm it to 37°C to aid in redissolving any precipitate that may have formed.
-
Reduce Final Concentration: If possible, lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Issue 2: Observed degradation of this compound in an experimental setup.
-
Potential Cause: this compound, like other phenylurea compounds, can be susceptible to hydrolysis under harsh pH conditions (strong acids or bases). It is also incompatible with strong oxidizing or reducing agents.
-
Recommended Solutions:
-
pH Control: Ensure your experimental buffer system is within a stable pH range, ideally between 4 and 8.
-
Avoid Incompatible Reagents: Do not expose this compound to strong acids, bases, or strong oxidizing/reducing agents.
-
Fresh Preparations: Prepare fresh dilutions from a frozen stock solution for each experiment to minimize the time the compound spends in a potentially less stable aqueous environment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a stock solution for research purposes.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general workflow for assessing the stability of this compound in a specific solvent or buffer system. A stability-indicating HPLC method should be developed and validated.
Workflow:
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from potential degradation products.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). This helps to generate potential degradation products and confirm they can be resolved from the parent compound.
-
Stability Study:
-
Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.
-
Store aliquots of the solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), analyze an aliquot by the validated HPLC method.
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide a quantitative measure of the compound's stability under the tested conditions.
Visualizations
Caption: Workflow for preparing a this compound stock solution and assessing its stability.
Caption: Mechanism of action of this compound via inhibition of the soluble epoxide hydrolase (sEH) pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: sEH Inhibitor Experiments
Welcome to the technical support center for soluble epoxide hydrolase (sEH) inhibitor experiments. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My sEH inhibitor has poor water solubility. How can I dissolve it for my in vitro experiments?
A1: Poor aqueous solubility is a common issue with many sEH inhibitors, particularly early urea-based compounds.[1][2] Here are several strategies to improve solubility for in vitro assays:
-
Co-solvents: Initially, try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer. Keep the final solvent concentration low (typically <1%) to avoid affecting enzyme activity or cell viability.
-
Formulation Vehicles: For some in vivo studies, inhibitors have been successfully dissolved in vehicles like oleic acid-rich triglycerides containing 20% PEG400.[2]
-
Structural Modification: While a long-term strategy, medicinal chemistry efforts have focused on adding polar functional groups to the inhibitor scaffold to enhance solubility without compromising potency.[3][4]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain inhibitor solubility in aqueous solutions. It is crucial to run appropriate vehicle controls to ensure the surfactant does not interfere with the assay.
Q2: I am observing high variability in my sEH enzyme activity assay results. What are the potential causes and solutions?
A2: High variability in enzyme assays can stem from several factors. Here's a troubleshooting guide:
-
Reagent Stability: Ensure all reagents, especially the sEH enzyme and substrate, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of the enzyme and substrate for each experiment.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when working with small volumes of concentrated inhibitor solutions.
-
Assay Conditions: Maintain consistent temperature, pH, and incubation times across all wells and plates. Pre-incubating the inhibitor with the enzyme before adding the substrate can sometimes reduce variability.
-
Plate Effects: Be mindful of "edge effects" in microplates. To mitigate this, avoid using the outer wells or fill them with buffer.
-
Mixing: Ensure thorough mixing of reagents in each well without introducing bubbles.
-
Substrate Concentration: If the substrate concentration is too low, the reaction rate may not be linear over the incubation time. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition. It is recommended to use a substrate concentration around the Km value.
Q3: I am concerned about off-target effects of my sEH inhibitor. What are the common off-targets, and how can I test for them?
A3: While many modern sEH inhibitors are highly selective, it is prudent to consider potential off-target activities.
-
Common Off-Targets: The most relevant off-targets are other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Some sEH inhibitors have been intentionally designed as dual inhibitors with these enzymes. Other general off-targets for small molecules include cytochrome P450 (CYP) enzymes and the hERG channel, although significant inhibition is less common with optimized sEH inhibitors.
-
Testing for Off-Target Effects: The most direct way to assess off-target activity is to screen your inhibitor against a panel of relevant enzymes and receptors. Many contract research organizations (CROs) offer these services. For in-house testing, you can perform enzyme activity assays for COX and LOX in the presence of your sEH inhibitor.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inhibitor precipitates in assay buffer | Poor aqueous solubility of the inhibitor. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO), but keep it below a level that affects the assay (typically <1%).2. Try a different co-solvent (e.g., ethanol, methanol).3. Use a fresh, anhydrous stock of the inhibitor.4. Consider synthesizing a more soluble analog if possible. |
| Inconsistent IC50 values between experiments | 1. Inaccurate serial dilutions.2. Enzyme activity varies between batches.3. Instability of the inhibitor in the assay buffer. | 1. Prepare fresh serial dilutions for each experiment from a new stock solution.2. Qualify each new batch of enzyme to ensure consistent activity.3. Assess the stability of your inhibitor in the assay buffer over the time course of the experiment. |
| No or very low inhibition observed | 1. Inactive inhibitor.2. Incorrect inhibitor concentration.3. Degraded enzyme. | 1. Verify the identity and purity of the inhibitor by analytical methods (e.g., LC-MS, NMR).2. Confirm the concentration of your stock solution.3. Use a fresh aliquot of enzyme and include a positive control inhibitor with a known IC50. |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inhibitor precipitates upon injection | Poor solubility of the inhibitor in the formulation vehicle. | 1. Test different formulation vehicles (e.g., corn oil, saline with co-solvents like PEG400 or Solutol®).2. Reduce the concentration of the inhibitor in the formulation.3. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection). |
| Lack of efficacy in animal models | 1. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).2. Insufficient target engagement.3. Species differences in sEH inhibitor potency. | 1. Perform pharmacokinetic studies to determine the half-life and exposure of the inhibitor.2. Measure the ratio of sEH substrate (e.g., EETs) to product (e.g., DHETs) in plasma or tissues as a biomarker of target engagement.3. Determine the IC50 of your inhibitor against the sEH from the animal species being used. |
Quantitative Data Summary
Table 1: Comparison of IC50 and Solubility for Selected sEH Inhibitors
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Water Solubility (µg/mL) | Reference(s) |
| AUDA | 3.5 | 15 | <0.1 | |
| TPPU | 3.7 | 29.1 | 21.3 | |
| t-AUCB | 1.1 | 1.0 | 4.8 | |
| APAU | 4.9 | 11 | 230 | |
| TPAU | 20 | 79 | 150 |
Experimental Protocols
Protocol 1: sEH Activity Assay using LC-MS/MS
This protocol is adapted from a method for determining sEH inhibitor potency using the endogenous substrate 14(15)-EpETrE.
Materials:
-
Recombinant human sEH
-
14(15)-EpETrE (substrate)
-
sEH inhibitor stock solution (in DMSO)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Quench Solution: Acetonitrile with an internal standard (e.g., d11-14,15-DHET)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Dilute recombinant sEH to the desired concentration (e.g., 66 pM) in cold Assay Buffer.
-
Prepare serial dilutions of the sEH inhibitor in Assay Buffer.
-
Dilute the 14(15)-EpETrE substrate to the desired concentration (e.g., 2 µM) in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the background wells.
-
Add 50 µL of the appropriate inhibitor dilution to the sample wells.
-
Add 50 µL of sEH enzyme solution to all wells except the background wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
-
Quench Reaction:
-
Stop the reaction by adding 150 µL of cold Quench Solution to each well.
-
-
Analysis:
-
Seal the plate and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler plate for LC-MS/MS analysis.
-
Monitor the conversion of 14(15)-EpETrE to 14,15-DHET.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Metabolic Stability Assay in Hepatocytes
This protocol provides a general framework for assessing the metabolic stability of an sEH inhibitor.
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
sEH inhibitor stock solution (in DMSO)
-
Positive control compound with known metabolic liability (e.g., verapamil)
-
Quench Solution: Cold acetonitrile with an internal standard
-
96-well plate
-
Incubator with orbital shaker (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Prepare Hepatocytes:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
-
Assay Plate Setup:
-
Aliquot the hepatocyte suspension into the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the sEH inhibitor (final concentration typically 1 µM) and positive control to their respective wells. The final DMSO concentration should be ≤ 0.1%.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each well and immediately mix it with cold Quench Solution to stop metabolic activity.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent inhibitor.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent of the parent inhibitor remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the in vitro intrinsic clearance (Clint).
-
Visualizations
Caption: sEH signaling pathway within the arachidonic acid cascade.
Caption: Troubleshooting workflow for in vitro sEH inhibitor experiments.
Caption: General experimental workflow for an sEH activity assay.
References
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
optimizing (Rac)-EC5026 concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration and assessing the efficacy of (Rac)-EC5026, a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a slow-tight binding, transition-state mimic that inhibits the soluble epoxide hydrolase (sEH) enzyme at picomolar concentrations.[1][2][3][4] By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[5] The resulting increase in EET levels helps to resolve inflammation, reduce neuropathic pain, and promote cell survival and homeostasis.
Q2: What is the primary application of this compound in research?
This compound is primarily investigated as a non-opioid analgesic for neuropathic and inflammatory pain. Its mechanism of action also suggests potential therapeutic applications in other conditions involving inflammation and endoplasmic reticulum stress.
Q3: What is a typical starting concentration range for in vitro experiments?
Based on preclinical studies, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. However, the optimal concentration will be cell-type and assay-dependent, necessitating a dose-response experiment to determine the IC50 for sEH inhibition and the EC50 for the desired biological effect. In cultured human hepatocytes, EC5026 showed little to no effect on CYP enzymes at concentrations up to 30 µM.
Q4: How should I dissolve and store this compound?
This compound is a lipophilic molecule with poor water solubility. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (DMSO). For in vivo studies in animal models, formulations in vehicles like polyethylene glycol (e.g., PEG 300 or PEG 400) have been used. Store stock solutions at -20°C or -80°C and protect from light.
Q5: Is this compound orally bioavailable?
Yes, this compound has demonstrated good oral bioavailability in preclinical animal models and is being developed as an oral therapeutic for human use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory activity in an in vitro sEH assay | Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition. | Ensure the assay buffer is at the optimal pH for sEH activity (typically around 7.4). Incubate at the recommended temperature (e.g., 30°C). |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Inactive enzyme: Improper storage or handling of the recombinant sEH enzyme. | Use a fresh aliquot of the sEH enzyme and verify its activity with a known control inhibitor. | |
| High background signal in fluorescence-based assays | Substrate instability: The fluorescent substrate may be hydrolyzing spontaneously. | Prepare the substrate solution fresh before each experiment. Minimize the exposure of the substrate to light. |
| Compound interference: this compound may have intrinsic fluorescent properties. | Run a control with this compound in the absence of the enzyme to measure any background fluorescence. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Pipetting errors: Inaccurate dispensing of reagents, especially at low volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Cytotoxicity observed in cell-based assays | High concentration of this compound: The concentration used may be toxic to the specific cell line. | Perform a dose-response curve to determine the cytotoxic concentration range for your cell line. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol is a general guideline for determining the IC50 of this compound for soluble epoxide hydrolase activity using a fluorescent substrate.
Materials:
-
Recombinant human sEH (hsEH)
-
This compound
-
Fluorescent sEH substrate (e.g., CMNPC)
-
Assay buffer: 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (a known sEH inhibitor).
-
Add the recombinant hsEH to each well and incubate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent sEH substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 10 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., λex = 330 nm, λem = 465 nm for the product of CMNPC hydrolysis).
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Assessing the Efficacy of this compound
This protocol provides a framework for evaluating the effect of this compound on a downstream biological endpoint in a cell culture model (e.g., reduction of an inflammatory marker).
Materials:
-
Cell line of interest (e.g., macrophages, neuronal cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., lipopolysaccharide [LPS] to induce inflammation)
-
Assay kit for measuring the desired endpoint (e.g., ELISA for a cytokine, Griess assay for nitric oxide)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with the same final concentration of DMSO).
-
Add the stimulating agent (e.g., LPS) to the appropriate wells to induce the biological response. Include an unstimulated control.
-
Incubate the cells for a period sufficient to elicit a measurable response (e.g., 24 hours).
-
Collect the cell culture supernatant or prepare cell lysates, depending on the endpoint being measured.
-
Perform the assay to quantify the endpoint (e.g., cytokine concentration, nitric oxide production).
-
Normalize the data to the vehicle-treated, stimulated control and plot the results against the this compound concentration to determine the EC50 value.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Type |
| IC50 | < 0.05 nM | Human | Not specified |
| Ki | 54 nM | Human | Radioactivity-based |
| IC50 | 92 nM | Human | Fluorescence-based |
Note: The IC50 and Ki values can vary depending on the specific assay conditions and substrate used.
Table 2: Pharmacokinetic Parameters of EC5026 in Healthy Volunteers (Single Ascending Dose Study)
| Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 8 mg | ~100 | ~4 | 41.8 - 59.1 |
| 24 mg | ~300 | ~4 | 41.8 - 59.1 |
Data are approximate and derived from published Phase 1a clinical trial results.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Soluble Epoxide Hydrolase (sEH) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of soluble epoxide hydrolase (sEH) inhibitors.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sEH inhibitor shows high in vitro potency but very low oral bioavailability in animal studies. What are the likely causes?
A1: This is a common challenge. The primary reasons for poor oral bioavailability of potent sEH inhibitors are often multifactorial and include:
-
Poor Aqueous Solubility: Many sEH inhibitors, particularly early urea-based compounds, are highly lipophilic and have low water solubility.[1][2] This limits their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Rapid Metabolism: sEH inhibitors can be subject to extensive first-pass metabolism in the gut wall and liver.[2][3] Cytochrome P450 (CYP) enzymes are often responsible for the rapid breakdown of these compounds.[1]
-
Efflux by Transporters: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen, reducing net absorption.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the inhibitor's aqueous solubility, logP, and pKa.
-
Assess Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic half-life.
-
Evaluate Permeability and Efflux: Use an in vitro model like the Caco-2 permeability assay to assess intestinal permeability and identify potential P-gp efflux.
Q2: How can I improve the solubility of my sEH inhibitor for in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble sEH inhibitors:
-
Micronization/Nanonization: Reducing the particle size of the inhibitor to the micro- or nanometer range increases the surface area for dissolution. Techniques like wet media milling can be used to prepare nanosuspensions.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state dispersed in a polymer matrix can significantly increase its apparent solubility and lead to supersaturation in the gut.
-
Lipid-Based Formulations: For lipophilic sEH inhibitors, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These systems form fine oil-in-water emulsions in the GI tract, which can enhance solubilization and absorption.
-
Co-crystals: Engineering a co-crystal with a suitable co-former can alter the crystal lattice and improve the physicochemical properties of the sEH inhibitor, including solubility.
-
Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation can improve the solubility of the compound.
Q3: My sEH inhibitor is rapidly metabolized. What strategies can I use to improve its metabolic stability?
A3: Improving metabolic stability is crucial for achieving adequate systemic exposure. Consider the following approaches:
-
Structural Modification:
-
Isosteric Replacements: Replace metabolically labile groups with more stable isosteres. For example, substituting hydrogen with deuterium at a site of metabolism can slow down enzymatic cleavage.
-
Blocking Metabolic Sites: Introduce blocking groups, such as fluorine atoms, near the metabolic "hotspots" to prevent enzymatic attack.
-
Conformationally Restricted Analogs: Introducing cyclic structures can make the molecule more rigid and less susceptible to metabolism.
-
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. This approach can be used to mask metabolically labile functional groups and improve absorption.
-
Co-administration with a Metabolic Inhibitor: While primarily a tool for preclinical studies, co-administration with an inhibitor of the specific metabolizing enzyme (e.g., a pan-CYP inhibitor) can help to understand the impact of first-pass metabolism.
Q4: My in vitro data from the Caco-2 assay shows a high efflux ratio for my sEH inhibitor. What does this mean and how can I address it?
A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). This means the compound is actively transported out of the intestinal cells, limiting its absorption.
Confirmation and Mitigation:
-
Confirm with a P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio will confirm that your compound is a P-gp substrate.
-
Formulation Strategies: Certain formulation excipients, such as some surfactants and polymers used in SEDDS and ASDs, can inhibit P-gp and thereby enhance the absorption of P-gp substrates.
-
Structural Modification: Modify the structure of the inhibitor to reduce its affinity for P-gp. This is a more involved approach that would be part of a medicinal chemistry optimization program.
Q5: Should I be concerned about the effect of food on the bioavailability of my sEH inhibitor during preclinical studies?
A5: Yes, the presence of food can significantly impact the bioavailability of orally administered drugs, and this is an important consideration even in preclinical development. For lipophilic compounds like many sEH inhibitors, administration with a high-fat meal can sometimes increase absorption by stimulating bile secretion, which aids in solubilization. Conversely, for some compounds, food can decrease or delay absorption. It is advisable to conduct pharmacokinetic studies in both fasted and fed states to understand the potential for a "food effect."
Section 2: Quantitative Data
Table 1: Comparison of Pharmacokinetic Parameters for sEH Inhibitors with Formulation and Structural Modifications.
| Inhibitor | Formulation/Modification | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| AUDA | Not specified | Mouse | 5 | ~100 | ~500 | - | |
| t-AUCB | Triolein | Mouse | 1 | ~300 | ~1500 | 68 ± 22 | |
| Compound 3 | Triglyceride | Dog | - | - | Low | - | |
| Compound 16 | Not specified | Dog | - | - | 40-fold higher than Cmpd 3 | Excellent | |
| Cilostazol | Suspension | Rat | 300 | ~2000 | ~15000 | - | |
| Cilostazol | Nanosuspension | Rat | 300 | ~7800 | ~66000 | - | |
| Danazol | Suspension | Rat | 300 | ~1000 | ~6000 | - | |
| Danazol | Nanosuspension | Rat | 300 | ~3000 | ~9600 | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Section 3: Experimental Protocols
Protocol: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro inhibitory potency (IC50) of a compound against soluble epoxide hydrolase using a fluorogenic substrate.
Materials:
-
Recombinant human or rodent sEH enzyme
-
sEH assay buffer (e.g., Tris-HCl or Bis-Tris/HCl, pH 7.4, containing BSA)
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Test inhibitor and positive control inhibitor
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-background ratio.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test inhibitor or control (vehicle, positive control). b. Add the diluted sEH enzyme to each well (except for the no-enzyme control wells). c. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic sEH substrate to all wells to start the reaction.
-
Fluorescence Measurement: a. Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate. b. Endpoint Reading: Alternatively, incubate the plate at room temperature for a fixed time (e.g., 30-60 minutes) and then measure the final fluorescence.
-
Data Analysis: a. For kinetic data, determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. For endpoint data, use the final fluorescence values. c. Subtract the background fluorescence (from no-enzyme or no-substrate controls). d. Normalize the data to the vehicle control (100% activity). e. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: In Vivo Pharmacokinetic Study for Oral Bioavailability Assessment
This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rodents to determine the oral bioavailability of an sEH inhibitor.
Materials:
-
Test sEH inhibitor
-
Formulation vehicles (e.g., for oral and intravenous administration)
-
Rodents (e.g., mice or rats)
-
Dosing equipment (oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate the animals to the housing conditions for at least one week. Divide the animals into two groups: intravenous (IV) administration and oral (PO) administration.
-
Formulation Preparation: Prepare the sEH inhibitor in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., corn oil, PEG400/water) administration at the desired concentrations.
-
Dosing:
-
IV Group: Administer a single bolus dose of the inhibitor via the tail vein.
-
PO Group: Administer a single dose of the inhibitor via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the sEH inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of the inhibitor versus time for both the IV and PO groups. b. Calculate the key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf). c. Calculate Absolute Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Section 4: Visualizations
Caption: sEH signaling pathway and point of intervention.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of metabolic stability for piperidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with piperidine-based inhibitors?
A1: Piperidine rings are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes. The most common metabolic pathways include:
-
N-dealkylation: Cleavage of the N-alkyl substituent is a major metabolic route for many 4-aminopiperidine drugs, often catalyzed by CYP3A4.[1][2]
-
Ring Oxidation: Oxidation of the piperidine ring, particularly at the carbon alpha to the nitrogen, can lead to the formation of lactam metabolites.[1][2] Unsubstituted rings are often key indicators of potential metabolism.[3]
-
N-oxidation: Formation of N-oxides is another possible metabolic pathway, although its significance varies.
-
Hydroxylation: Direct hydroxylation of the piperidine ring can occur.
Q2: Which Cytochrome P450 isoforms are primarily responsible for the metabolism of piperidine-containing drugs?
A2: Several CYP isoforms can be involved, with CYP3A4 and CYP2D6 being major contributors to the metabolism of many piperidine-containing compounds. For instance, CYP3A4 is a major isoform catalyzing the N-dealkylation of 4-aminopiperidine drugs. The specific isoforms involved can vary depending on the overall structure of the molecule.
Q3: What are the primary in vitro assays used to assess the metabolic stability of my compounds?
A3: The two most common in vitro assays for evaluating metabolic stability are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of Phase I metabolic enzymes like CYPs. It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.
-
Hepatocyte Stability Assay: This assay utilizes whole liver cells (hepatocytes), providing a more comprehensive assessment of metabolism as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.
Q4: What strategies can I employ to improve the metabolic stability of my piperidine-based inhibitors?
A4: Several medicinal chemistry strategies can be used to enhance metabolic stability:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine or methyl groups, at or near metabolically labile positions can sterically hinder enzyme access and block metabolism.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolic "hotspots" can slow down metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to break.
-
Bioisosteric Replacement: The piperidine ring can be replaced with other heterocyclic scaffolds that are less prone to metabolism, such as morpholine, azetidine, or bicyclic amines. Introducing nitrogen atoms into an aromatic ring can also increase metabolic stability.
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its binding to metabolic enzymes, thereby improving its stability.
-
Conformational Constraint: Rigidifying the molecule, for instance by introducing bridged or spirocyclic systems, can sometimes lead to improved metabolic profiles.
Troubleshooting Guides
This section addresses common issues encountered during metabolic stability experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in liver microsomal stability assay results. | Inconsistent microsome activity. | Ensure the use of a consistent lot and source of liver microsomes for comparative studies. |
| Poor compound solubility. | Check the solubility of the test compound in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should typically be below 1%. | |
| Time-dependent inhibition of metabolic enzymes. | Evaluate if the compound or its metabolites inhibit CYP enzymes over the incubation period. | |
| My compound is highly stable in microsomes but shows high clearance in vivo. | Involvement of non-CYP metabolic pathways. | The compound may be metabolized by Phase II enzymes (e.g., UGTs, SULTs) or other enzymes not present in high concentrations in microsomes. Use a hepatocyte stability assay to investigate these possibilities. |
| High extrahepatic metabolism. | The compound might be metabolized in other tissues like the intestine, kidney, or lungs. Consider using S9 fractions from these tissues. | |
| Active transport processes. | The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and subsequent metabolism. | |
| Poor recovery of the test compound at the 0-minute time point. | Non-specific binding to the assay plate or microsomal protein. | Use low-binding plates. Assess non-specific binding by running a control incubation without the NADPH regenerating system. |
| Chemical instability in the assay buffer. | Evaluate the stability of the compound in the incubation buffer at 37°C without microsomes or NADPH. | |
| LC-MS/MS analysis shows poor peak shape or shifting retention times. | Suboptimal mobile phase composition. | Optimize the mobile phase to ensure good peak shape and consistent retention. |
| Column degradation or contamination. | Check the performance of the analytical column with a standard compound. Clean or replace the column if necessary. | |
| Matrix effects from the incubation mixture. | Ensure proper sample cleanup (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes and an NADPH regenerating system.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from human, rat, mouse, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Quenching solution (e.g., cold acetonitrile or methanol containing an internal standard)
-
96-well incubation plates
-
96-well collection plates
Procedure:
-
Reagent Preparation:
-
Thaw liver microsomes on ice.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension to each well.
-
Add the test compound or control compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution with the internal standard.
-
The "0" time point sample should be prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a test compound in a more physiologically relevant system that includes both Phase I and Phase II metabolic pathways.
Materials:
-
Cryopreserved hepatocytes (from human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Quenching solution (e.g., cold acetonitrile or methanol with an internal standard)
-
Multi-well plates suitable for cell culture
Procedure:
-
Cell Preparation:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration.
-
Dilute the hepatocyte suspension to the desired cell density in pre-warmed incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Add the test compound or control compound to achieve the final desired concentration.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
-
Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to the cold quenching solution containing an internal standard.
-
-
Sample Processing and Analysis:
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) and precipitate the proteins.
-
Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per milliliter.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of Piperidine-Based Inhibitor Analogs in Human Liver Microsomes (HLM)
| Compound | Modification | t½ (min) | Clint (µL/min/mg protein) |
| Parent Compound | - | 15 | 92.4 |
| Analog A | Fluorination at C4-position | 45 | 30.8 |
| Analog B | N-deuteromethyl group | 35 | 39.6 |
| Analog C | Piperidine replaced with morpholine | >120 | <5.8 |
| Analog D | Reduced lipophilicity (logP -1.5) | 28 | 49.5 |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Urea-Based sEH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with urea-based soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many urea-based sEH inhibitors have poor water solubility?
A1: The poor water solubility of many urea-based sEH inhibitors stems from their molecular structure. These compounds often possess a rigid central urea pharmacophore and lipophilic (fat-loving) groups on either side, which are necessary for potent inhibition.[1][2][3] This combination of a high melting point, due to the stable crystal lattice of the dialkylureas, and high lipophilicity leads to limited solubility in aqueous solutions, which can hinder formulation and affect in vivo efficacy.[4][5]
Q2: What are the primary consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous assay buffers, leading to inaccurate and unreliable bioassay results.
-
Low oral availability and bioavailability in preclinical studies, making it difficult to assess the compound's true therapeutic potential.
-
Inconsistent results between experiments due to variability in the amount of dissolved inhibitor.
Q3: What are the main strategies to improve the solubility of these inhibitors?
A3: There are three main categories of strategies to enhance the solubility of poorly soluble compounds:
-
Structural Modifications: Altering the chemical structure of the inhibitor to incorporate more polar groups.
-
Formulation Approaches: Using solubilizing agents or delivery systems to improve how the compound behaves in a solution. This includes using co-solvents, surfactants, or complexation agents.
-
Physical Modifications: Changing the physical properties of the solid compound, such as reducing its particle size to increase the surface area for dissolution.
Troubleshooting Guide
Issue 1: My urea-based sEH inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.
-
Question: How can I prevent my inhibitor from precipitating in the assay buffer?
-
Answer: This is a common issue when the final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit. Here are several approaches to troubleshoot this:
-
Reduce Final DMSO Concentration: While counterintuitive, ensure your final DMSO concentration is low (typically ≤1%), as high concentrations of organic solvents can sometimes cause compounds to "oil out" or precipitate when added to a fully aqueous environment.
-
Use Co-solvents: Introduce a water-miscible organic solvent, or co-solvent, into your aqueous buffer. Commonly used co-solvents include polyethylene glycol (PEG), propylene glycol, or ethanol. These agents modify the polarity of the solvent, increasing the solubility of nonpolar compounds.
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can be effective.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.
-
Check Buffer pH: For inhibitors with ionizable groups (like a carboxylic acid), adjusting the pH of the buffer can significantly impact solubility. For acidic compounds, increasing the pH above their pKa will deprotonate them, generally leading to higher aqueous solubility.
-
Issue 2: My inhibitor shows high potency in vitro, but poor efficacy in animal models, which I suspect is due to low bioavailability.
-
Question: What formulation strategies can I use to improve the oral bioavailability of my lead compound for in vivo studies?
-
Answer: Poor in vivo efficacy despite good in vitro potency is often linked to poor absorption resulting from low solubility. Consider these formulation strategies:
-
Lipid-Based Formulations: Formulating the inhibitor in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption. These formulations can enhance solubilization in the gastrointestinal tract.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state. When the carrier dissolves, the drug is released as very fine, amorphous particles, which have a higher dissolution rate. Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are common.
-
Particle Size Reduction: Reducing the particle size of the solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Techniques like micronization or nanosuspension can be employed.
-
Issue 3: I need to modify the structure of my inhibitor to improve its physicochemical properties without losing potency.
-
Question: What structural modifications are known to improve solubility while maintaining sEH inhibitory activity?
-
Answer: Structure-activity relationship (SAR) studies have identified several effective modifications:
-
Incorporate Polar Groups: Introducing polar functional groups (a "secondary pharmacophore") at a sufficient distance from the central urea pharmacophore can improve solubility without diminishing potency. These groups should be placed at least five atoms away from the urea carbonyl. Examples include esters, ethers, carboxylic acids, or sulfonamides.
-
Replace Urea with an Amide: Modifying the urea core to an amide can significantly improve physical properties. Amide-based inhibitors have been shown to have 10-30 times better solubility and lower melting points than their corresponding urea analogs, sometimes with only a small decrease in potency for the human sEH enzyme.
-
Use Conformationally Restrained Linkers: Employing cyclic linkers like a cyclohexane or benzene ring between the primary urea pharmacophore and a secondary polar group can reduce the flexibility of alkyl chains, which may also improve metabolic stability and bioavailability.
-
Data Summary
Table 1: Comparison of Urea- vs. Amide-Based sEH Inhibitors.
This table summarizes the impact of modifying the primary pharmacophore from a urea to an amide on inhibitory potency (IC₅₀) and water solubility.
| Compound Type | Primary Pharmacophore | Example Compound | IC₅₀ (human sEH) | Water Solubility Improvement (vs. Urea) | Reference |
| Urea Analog | 1,3-disubstituted urea | Compound 1 | Potent (nM range) | Baseline | |
| Amide Analog | Amide | Compound 14 | 2.5-fold less potent | 10-30 fold higher |
Note: Compound numbers refer to those in the cited literature.
Table 2: Effect of Structural Modifications on Water Solubility.
This table shows how adding polar functional groups impacts the water solubility of adamantyl-urea based sEH inhibitors.
| Modification | Example Compound | Key Feature | Water Solubility | Reference |
| Early Urea Inhibitor | DCU | Rigid, non-polar | Poor | |
| Flexible Side Chain | AUDA | Addition of a dodecanoic acid chain | Significantly Improved | |
| Salicylate Ester | Methyl salicylate derivative | Phenyl linker with ester and hydroxyl groups | 20-fold more soluble than non-hydroxylated acid | |
| Amide with Polar Group | MTCMB | Amide core with polar secondary pharmacophore | 2-fold higher than AUDA |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Aqueous Solubility Assay
This protocol provides a method to determine the aqueous solubility of a compound using a 96-well plate format.
Materials:
-
Test compound (inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen Solubility filter plate)
-
96-well UV-transparent collection plates
-
Plate shaker
-
Vacuum filtration manifold
-
UV/Vis microplate reader
Methodology:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
In a 96-well filter plate, add an aliquot of the DMSO stock solution to the PBS buffer to achieve the desired final concentration (e.g., 10 µL of 10 mM stock into 190 µL of buffer for a final concentration of 500 µM in 5% DMSO). Prepare a dilution series to test multiple concentrations.
-
Seal the plate and place it on a plate shaker. Incubate at room temperature (e.g., 25°C) for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Place the filter plate on a vacuum manifold fitted with a UV-transparent collection plate.
-
Apply vacuum to filter the solutions. The filter will remove any precipitated compound.
-
Using a UV/Vis plate reader, measure the absorbance of the filtrate in the collection plate at a wavelength near the compound's maximum absorbance (λ_max).
-
Create a standard curve using known concentrations of the compound in the same buffer/DMSO mixture.
-
Calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. The highest concentration that remains in solution is the kinetic aqueous solubility.
Protocol 2: sEH Inhibitory Activity Assay (Fluorescent)
This protocol is for determining the IC₅₀ value of an inhibitor using a fluorescent substrate.
Materials:
-
Purified recombinant human sEH (hsEH)
-
Assay Buffer: BisTris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).
-
Fluorescent Substrate: cyano(2-methoxynaphthalen-6-yl)methyl ester (CMNPC) or similar.
-
Test inhibitor dissolved in DMSO.
-
Black 96-well plates.
-
Fluorescence plate reader.
Methodology:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In the wells of a black 96-well plate, add 150 µL of Assay Buffer.
-
Add 2 µL of the inhibitor solution (or DMSO for control wells) to the appropriate wells.
-
Add 20 µL of the hsEH enzyme solution (pre-diluted in Assay Buffer to the desired working concentration). Do not add enzyme to the "blank" wells.
-
Mix the plate and incubate for 5-10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 30 µL of the fluorescent substrate solution (pre-diluted in Assay Buffer) to all wells.
-
Immediately place the plate in the fluorescence reader. Monitor the increase in fluorescence (e.g., Ex: 330 nm, Em: 465 nm) over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolomics.se [metabolomics.se]
Technical Support Center: Optimizing Soluble Epoxide Hydrolase (sEH) Inhibitor Residence Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of soluble epoxide hydrolase (sEH) inhibitor residence time.
Frequently Asked Questions (FAQs)
Q1: What is drug-target residence time and why is it important for sEH inhibitors?
A1: Drug-target residence time (τ) is the duration for which a drug molecule remains bound to its target protein.[1][2] It is calculated as the reciprocal of the dissociation rate constant (k_off) (τ = 1/k_off).[1][2] For sEH inhibitors, a longer residence time is often a better predictor of in vivo efficacy than traditional metrics like IC50 or Ki.[1] Prolonged residence time leads to sustained target occupancy, which can translate to a more durable pharmacological effect.
Q2: What are the key structural features of sEH that influence inhibitor binding and residence time?
A2: The sEH enzyme possesses a catalytic triad (Asp333, His523, and Asp495) within an L-shaped binding pocket. Key interactions influencing inhibitor binding include:
-
Hydrogen Bonding: The urea carbonyl of many inhibitors forms hydrogen bonds with Tyr381 and Tyr465. One of the urea nitrogens acts as a hydrogen bond donor to the catalytic Asp333.
-
Hydrophobic Pockets: The binding site contains two hydrophobic subpockets that accommodate various inhibitor scaffolds. Desolvation of these pockets upon inhibitor binding is a significant factor in achieving high affinity.
-
Fluorophilic Regions: Evidence suggests the presence of fluorophilic regions within the binding pocket, which can be exploited to enhance binding.
Q3: What are common medicinal chemistry strategies to increase the residence time of sEH inhibitors?
A3: Several strategies can be employed to prolong the residence time of sEH inhibitors:
-
Increasing Steric Bulk: In certain inhibitor series, increasing the size of substituents (e.g., at the R2 position) can lead to a longer residence time.
-
Conformational Restriction: Introducing rigid elements, such as cyclopropyl groups, can improve potency and residence time by reducing the entropic penalty of binding.
-
Enhancing Aromatic Stacking: Optimizing aromatic interactions within the binding pocket can contribute to slower dissociation.
-
Disrupting Water Networks: Displacing key water molecules within the protein's active site upon inhibitor binding can lead to a more stable drug-target complex.
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with the target enzyme is an effective strategy for achieving very long, or even irreversible, target engagement.
Q4: How do the physical properties of sEH inhibitors, such as solubility, affect residence time optimization?
A4: While not directly impacting the intrinsic dissociation rate, poor physical properties like low aqueous solubility and high melting points can hinder the development of sEH inhibitors. Highly potent inhibitors, particularly those based on a 1,3-disubstituted urea scaffold, often suffer from poor solubility, which complicates formulation and can lead to poor bioavailability. Efforts to improve these properties, for instance by introducing polar heterocycles, are crucial but must be balanced against potential negative impacts on potency and residence time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low inhibitor potency (high IC50/Ki) despite predicted good binding. | Incorrect assay conditions (pH, buffer composition).Enzyme instability or aggregation.Inaccurate compound concentration. | Verify assay buffer is at the optimal pH for sEH activity (typically pH 7.4).Ensure the enzyme is properly handled and stored; consider adding stabilizing agents like glycerol.Confirm compound purity and concentration using analytical methods (e.g., LC-MS, NMR). |
| Short residence time despite high affinity (low Ki). | The inhibitor may have a fast on-rate and a fast off-rate.The binding mechanism may be simple one-step, with a low energy barrier for dissociation. | Focus on structural modifications that introduce conformational changes upon binding (induced fit) or form additional stabilizing interactions to increase the transition state energy for dissociation. |
| Difficulty in measuring residence time due to rapid dissociation. | The dissociation is too fast for the chosen assay method (e.g., manual dilution).The inhibitor concentration used for complex formation was not high enough. | Utilize a continuous, real-time assay format like a fluorescence-based assay with rapid mixing capabilities.Ensure the pre-incubation of the enzyme and inhibitor is at a concentration well above the Ki (e.g., 10-100 fold) to ensure maximal complex formation. |
| Inconsistent results in residence time assays. | Substrate interference in the assay.Instability of the inhibitor under assay conditions. | For competitive inhibitors, ensure the substrate concentration is low relative to its Km to minimize competition during the dissociation phase.Assess the chemical stability of your inhibitor in the assay buffer over the time course of the experiment. |
| Poor correlation between in vitro residence time and in vivo efficacy. | Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).High plasma protein binding, reducing the free concentration of the inhibitor.The inhibitor may have significant off-target effects. | Optimize the pharmacokinetic profile of the inhibitor series.Measure the extent of plasma protein binding and aim for compounds with a reasonable free fraction.Profile the inhibitor against a panel of relevant off-targets. |
Data Presentation
Table 1: Impact of R2 Substituent Modification on Human sEH Inhibitor Potency and Residence Time
| Inhibitor | R2 Substituent | Ki (nM) | k_off (min⁻¹) | Residence Time (τ, min) |
| 4 | Isopropyl | 6.3 ± 0.5 | 0.20 ± 0.02 | 5.0 |
| 7 | tert-Butyl | 1.8 ± 0.1 | 0.09 ± 0.01 | 11.1 |
| 18 (TPPU) | 4-(trifluoromethoxy)phenyl | 3.5 ± 0.3 | 0.035 ± 0.002 | 28.6 |
| 19 | 1-adamantyl | 1.5 ± 0.1 | 0.023 ± 0.002 | 43.5 |
| 21 | 1-naphthyl | 1.2 ± 0.1 | 0.015 ± 0.001 | 66.7 |
Data synthesized from the literature. This table illustrates that increasing the size and hydrophobicity of the R2 substituent generally leads to a lower dissociation rate and thus a longer residence time.
Table 2: Effect of Heterocycle Incorporation on the Physical Properties and Potency of sEH Inhibitors
| Inhibitor | R2 Substituent | Solubility (µg/mL at pH 7.4) | Potency (IC50, nM) |
| 2 | Cyclohexyl | 0.4 ± 0.1 | 2.1 ± 0.1 |
| 4 | Tetrahydropyranyl | 11.3 ± 0.5 | 1.2 ± 0.1 |
| 11 | 1-Methyl-4-piperidyl | > 200 | 1.5 ± 0.1 |
| 13 | 4-Morpholinyl | > 200 | 1.8 ± 0.2 |
Data synthesized from the literature. This table demonstrates that incorporating polar heterocyclic groups can dramatically improve aqueous solubility while maintaining high potency.
Experimental Protocols
1. Determination of sEH Inhibitor Residence Time using a Jump-Dilution Method
This protocol is adapted from established methods for measuring enzyme inhibitor dissociation rates.
-
Objective: To measure the dissociation rate constant (k_off) of an sEH inhibitor.
-
Materials:
-
Purified recombinant human sEH.
-
sEH inhibitor of interest.
-
Fluorescent sEH substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
Assay Buffer: e.g., 25 mM Bis-Tris pH 7.0 with 0.1 mg/mL BSA.
-
96- or 384-well black microplates.
-
Plate reader capable of fluorescence measurement (Excitation: ~330 nm, Emission: ~465 nm).
-
-
Procedure:
-
Complex Formation (Pre-incubation): Incubate the sEH enzyme with a saturating concentration of the inhibitor (e.g., 10-100 times its Ki) in a small volume for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes at room temperature).
-
Jump Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into assay buffer containing the fluorescent substrate (PHOME). This dilution reduces the free inhibitor concentration to negligible levels, preventing significant re-binding.
-
Monitor Enzyme Activity: Immediately begin monitoring the increase in fluorescence over time in a plate reader. As the inhibitor dissociates from the enzyme, the enzyme becomes active and processes the substrate, leading to a fluorescent signal.
-
Data Analysis: Fit the resulting progress curves (fluorescence vs. time) to a single exponential equation to determine the observed rate constant (k_obs), which approximates k_off under these conditions. The residence time (τ) is then calculated as 1/k_off.
-
2. In Vivo Target Occupancy Assessment using a Displacement Assay
This protocol provides a conceptual framework for an advanced in vivo experiment.
-
Objective: To estimate the amount of target-bound sEH inhibitor in vivo over time.
-
Principle: A "loading" inhibitor (Inhibitor A) is administered to an animal. At a later time point, a second, potent "displacement" inhibitor (Inhibitor B) with a known rapid on-rate is administered. The amount of Inhibitor A displaced from sEH into the plasma is then quantified.
-
Procedure:
-
Dosing: Administer the sEH inhibitor of interest (Inhibitor A) to a cohort of rodents (e.g., Sprague-Dawley rats) at a dose expected to achieve significant target saturation.
-
Time Course: At various time points post-dose (e.g., 2, 8, 24 hours), administer a high dose of a potent, fast-binding sEH inhibitor (Inhibitor B).
-
Sample Collection: Shortly after administering Inhibitor B, collect blood samples.
-
Quantification: Analyze the plasma concentrations of both Inhibitor A and Inhibitor B using a validated LC-MS/MS method. The increase in plasma concentration of Inhibitor A after the administration of Inhibitor B reflects the amount that was bound to the target.
-
Control Groups: Include control groups receiving only vehicle or only Inhibitor A to establish baseline plasma levels. sEH knockout mice can also be used as a negative control.
-
Mandatory Visualizations
Caption: Signaling pathway of sEH catalytic cycle and competitive inhibition.
Caption: Experimental workflow for determining residence time via jump-dilution.
Caption: Logical relationships in sEH inhibitor optimization.
References
Validation & Comparative
A Comparative Guide to (Rac)-EC5026 and Other Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-EC5026 with other prominent soluble epoxide hydrolase (sEH) inhibitors. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes biologically active epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). EETs possess a range of beneficial physiological properties, including anti-inflammatory, analgesic, vasodilatory, and cardioprotective effects. By inhibiting sEH, the levels of endogenous EETs are increased, offering a promising therapeutic strategy for a variety of diseases, including neuropathic pain, hypertension, and inflammatory disorders.
This compound is a potent, orally active sEH inhibitor that has shown promise in preclinical and early clinical development as a non-opioid analgesic for the treatment of chronic pain.[1][2][3][4] This guide compares this compound to other well-characterized sEH inhibitors, providing key data on their inhibitory potency, pharmacokinetic profiles, and mechanisms of action.
Data Presentation: Quantitative Comparison of sEH Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and other selected sEH inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50/Ki) of sEH Inhibitors
| Inhibitor | Human sEH | Mouse sEH | Rat sEH | Monkey sEH |
| This compound | Ki: 0.06 nM | - | - | - |
| TPPU | IC50: 3.7 nM, 45 nM | IC50: 2.8 nM | IC50: 79 nM | IC50: 16 nM, 37 nM |
| TPAU | IC50: 1.1 nM | - | - | - |
| APAU (AR9281) | IC50: 13.8 nM | IC50: 1.7 nM | IC50: 6 nM | - |
| t-AUCB | IC50: 1.3 nM, 0.5 nM | IC50: 8 nM | IC50: 8 nM | - |
| CUDA | IC50: 112 nM | IC50: 11.1 nM | - | - |
| GSK2256294 | IC50: 27 pM | IC50: 189 pM | IC50: 61 pM | - |
Note: IC50 and Ki values can vary depending on the assay conditions. Data is compiled from multiple sources.[5]
Table 2: Pharmacokinetic Parameters of sEH Inhibitors
| Inhibitor | Species | Dose | Cmax | Tmax | T1/2 | AUC |
| This compound | Human | 8-24 mg (single dose) | Dose-proportional increase | - | 41.8 - 59.1 h | Dose-proportional increase |
| TPPU | Mouse | 0.3 mg/kg (oral) | ~1700 nM | - | 37 h | - |
| TPAU | Cynomolgus Monkey | 0.1 - 3 mg/kg (oral) | Dose-dependent increase | - | - | - |
| APAU | Mouse | 1 mg/kg (oral) | >IC50 | ~30 min | - | - |
| t-AUCB | Mouse | 0.1 mg/kg (oral) | 30 nmol/L | 20 min | - | - |
| GSK2256294 | Human | 2-20 mg (single dose) | Dose-dependent increase | - | 25 - 43 h | - |
Note: Pharmacokinetic parameters are highly dependent on the animal model, formulation, and route of administration. This table provides a general comparison. Data is compiled from multiple sources.
Signaling Pathways and Experimental Workflows
Signaling Pathway of sEH Inhibition
The primary mechanism of action for sEH inhibitors is the stabilization of endogenous EETs. These lipid mediators then act on various downstream targets to elicit their physiological effects. The diagram below illustrates the signaling pathway.
Caption: sEH Inhibition Signaling Pathway
Experimental Workflow for sEH Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel sEH inhibitors.
Caption: Preclinical sEH Inhibitor Evaluation Workflow
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of inhibitors. Below are representative methodologies for key experiments.
In Vitro sEH Inhibitory Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.
Principle: This assay utilizes a non-fluorescent sEH substrate that is hydrolyzed by the enzyme to produce a fluorescent product. The rate of fluorescence increase is proportional to sEH activity.
Materials:
-
Recombinant human, mouse, or rat sEH
-
sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compound and positive control inhibitor (e.g., 1,3-dicyclohexylurea - DCU)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Add a fixed amount of recombinant sEH to each well of the microplate.
-
Add the diluted test compounds or positive control to the respective wells and incubate for a defined period (e.g., 5 minutes at 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of CMNPC hydrolysis).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of an sEH inhibitor after oral administration.
Animals:
-
Male Sprague-Dawley rats or Swiss Webster mice.
Procedure:
-
Formulate the sEH inhibitor in a suitable vehicle for oral administration (e.g., polyethylene glycol 400, corn oil).
-
Administer a single oral dose of the inhibitor to the animals.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing via tail vein or other appropriate methods.
-
Process the blood samples to separate plasma.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters including Cmax, Tmax, T1/2, and AUC using appropriate software.
In Vivo Efficacy Study in a Neuropathic Pain Model (e.g., Streptozotocin-induced Diabetic Neuropathy)
Objective: To evaluate the analgesic efficacy of an sEH inhibitor in a rodent model of neuropathic pain.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ).
-
Monitor blood glucose levels to confirm the diabetic state.
-
After the development of neuropathic pain (typically 2-4 weeks post-STZ), assess baseline mechanical allodynia using von Frey filaments.
-
Administer the sEH inhibitor or vehicle orally to the diabetic rats.
-
Measure the paw withdrawal threshold in response to von Frey filament stimulation at various time points after drug administration.
-
Compare the paw withdrawal thresholds of the treated group to the vehicle control group to determine the analgesic effect of the inhibitor.
Conclusion
This compound emerges as a highly potent sEH inhibitor with a favorable pharmacokinetic profile in early human trials, supporting its development as a once-daily oral analgesic. When compared to other sEH inhibitors, this compound demonstrates picomolar to low nanomolar potency, which is comparable to or exceeds that of many other compounds in its class. Its long half-life is a significant advantage for clinical applications.
The provided data and protocols offer a framework for researchers to design and interpret studies involving sEH inhibitors. The choice of a specific inhibitor will depend on the research question, the animal model being used, and the desired pharmacokinetic properties. This guide serves as a valuable resource for the continued exploration of sEH inhibition as a therapeutic strategy.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Rac)-EC5026 and t-TUCB: Efficacy as Soluble Epoxide Hydrolase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of two prominent soluble epoxide hydrolase (sEH) inhibitors: (Rac)-EC5026 and trans-4-[4-(3-(4-trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB). Both compounds are under investigation for their therapeutic potential in treating a variety of conditions, most notably neuropathic pain and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective potencies and in vivo effects, supported by experimental data and protocols.
Mechanism of Action: Targeting Soluble Epoxide Hydrolase
Both this compound and t-TUCB function by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[1][2] This enzyme is responsible for the degradation of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, both compounds increase the bioavailability of EETs, thereby enhancing their therapeutic effects. This shared mechanism of action makes them promising candidates for non-opioid pain management and the treatment of inflammatory diseases.
Quantitative Efficacy: A Comparative Analysis
The inhibitory potency of this compound and t-TUCB against sEH has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data for a direct comparison.
Table 1: In Vitro Inhibitory Potency (IC50) against Soluble Epoxide Hydrolase
| Compound | Enzyme Source | IC50 Value |
| This compound | Human sEH | < 0.05 nM |
| t-TUCB | Human sEH | 4.0 nM |
| t-TUCB | Rat sEH | 4.6 ± 0.4 nM |
Data compiled from multiple sources. Note that direct comparison is most accurate when assays are performed under identical conditions.
Table 2: In Vivo Efficacy in Rodent Models of Neuropathic Pain
| Compound | Animal Model | Efficacy Endpoint | Effective Dose Range |
| This compound | Rat, Chemotherapy-Induced Neuropathic Pain | Reversal of mechanical allodynia | 0.3 - 3 mg/kg (oral) |
| t-TUCB | Rat, Diabetic Neuropathy & Inflammatory Pain | Reversal of mechanical allodynia | 3 - 10 mg/kg (oral) |
Experimental Protocols
To provide a thorough understanding of the presented data, detailed methodologies for the key experiments are outlined below.
In Vitro IC50 Determination: Fluorescent-Based Assay
The half-maximal inhibitory concentration (IC50) of the compounds against sEH is determined using a sensitive fluorescent-based assay.
1. Recombinant Enzyme Preparation:
-
Recombinant human or murine sEH is expressed in a suitable expression system, such as baculovirus-infected insect cells or E. coli.
-
The enzyme is then purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. Assay Protocol:
-
The assay is performed in a 96-well microplate format.
-
Recombinant sEH (e.g., 1 nM human sEH or 2 nM mouse sEH) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or t-TUCB) for 5 minutes at 30°C in a buffer solution (e.g., 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA).
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), at a final concentration of 5 µM.
-
The hydrolysis of the substrate by sEH generates a fluorescent product. The increase in fluorescence is monitored over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Assessment: Rodent Models of Neuropathic Pain
The analgesic efficacy of this compound and t-TUCB is evaluated in established rodent models of neuropathic pain.
1. Animal Models:
-
Chemotherapy-Induced Neuropathic Pain (for EC5026): Neuropathic pain is induced in Sprague-Dawley rats by the administration of a chemotherapeutic agent, such as paclitaxel or oxaliplatin.
-
Streptozotocin-Induced Diabetic Neuropathy (for t-TUCB): Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ), which destroys pancreatic β-cells and leads to hyperglycemia and subsequent neuropathy.
2. Drug Administration:
-
The test compounds, this compound or t-TUCB, are formulated in a suitable vehicle (e.g., polyethylene glycol 400) for oral administration (gavage).
-
Animals receive a single dose of the compound or vehicle control.
3. Behavioral Testing (Von Frey Test for Mechanical Allodynia):
-
Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.
-
Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the minimal force required to elicit a brisk withdrawal response.
-
Measurements are taken before and at various time points after drug administration to assess the analgesic effect.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of sEH inhibition.
Caption: Workflow for efficacy evaluation.
References
A Head-to-Head Comparison of (Rac)-EC5026 and TPPU in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Promising Soluble Epoxide Hydrolase Inhibitors
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. A promising class of novel analgesics, soluble epoxide hydrolase (sEH) inhibitors, has emerged, offering a distinct mechanism of action. These inhibitors work by stabilizing endogenous anti-inflammatory and analgesic lipid mediators known as epoxy fatty acids (EpFAs). This guide provides a detailed comparison of two prominent sEH inhibitors, (Rac)-EC5026 and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), based on available preclinical data in rodent models of neuropathic pain.
Mechanism of Action: A Shared Pathway to Pain Relief
Both this compound and TPPU exert their analgesic effects by inhibiting the soluble epoxide hydrolase enzyme.[1] sEH is responsible for the degradation of EpFAs, such as epoxyeicosatrienoic acids (EETs), into less active diols.[1] By blocking sEH, these inhibitors increase the bioavailability of EpFAs, which in turn reduces neuroinflammation and pain signaling.[1] This mechanism is distinct from that of opioids and gabapentinoids, suggesting a potential for a better side-effect profile and efficacy in patients who do not respond to current therapies.[2]
Comparative Efficacy in Neuropathic Pain Models
While direct head-to-head studies are limited, data from various preclinical models allow for an indirect comparison of the efficacy of this compound and TPPU.
Chemotherapy-Induced Neuropathic Pain (CINP)
This compound has demonstrated dose-dependent efficacy in reversing mechanical allodynia in rat models of CINP induced by several chemotherapeutic agents, including oxaliplatin, paclitaxel, and vincristine.[3] TPPU has also shown significant efficacy in a nab-paclitaxel-induced CINP model in rats, restoring both mechanical and thermal pain thresholds.
Table 1: Efficacy of this compound and TPPU in Chemotherapy-Induced Neuropathic Pain (Rat Models)
| Compound | Chemotherapy Agent | Model Species | Dosing | Key Findings | Reference |
| This compound | Oxaliplatin | Sprague-Dawley Rat | 0.3 - 3 mg/kg, p.o. | Significantly increased paw withdrawal thresholds. | |
| Paclitaxel | Sprague-Dawley Rat | 1 - 3 mg/kg, p.o. | Dose-dependently improved paw withdrawal thresholds. | ||
| Vincristine | Sprague-Dawley Rat | 1 - 3 mg/kg, p.o. | Efficacious, with the highest dose showing a long duration of effect. | ||
| TPPU | Nab-Paclitaxel | Sprague-Dawley Rat | 3 mg/kg/day, i.p. | Restored mechanical and thermal pain thresholds. |
Diabetic Neuropathic Pain
Both compounds have been evaluated in streptozotocin (STZ)-induced models of diabetic neuropathy. TPPU has been shown to be effective in this model, with repeated dosing not leading to tolerance. While specific data for this compound in a diabetic neuropathy model was not found in the reviewed literature, its broad efficacy in other neuropathic pain models suggests potential effectiveness.
Other Neuropathic Pain Models
In a chronic constriction injury (CCI) model in rats, this compound was found to be superior to pregabalin in blocking mechanical allodynia at 10- to 20-fold lower doses.
Pharmacokinetic Profile
A comparison of the pharmacokinetic (PK) parameters in rats suggests differences in their absorption, distribution, metabolism, and excretion profiles. This compound was selected as a clinical candidate due to its shorter in vivo half-life compared to other potent analogs, which is considered a desirable trait for a first-in-class compound to avoid potential breakthrough pain if a dose is missed.
Table 2: Pharmacokinetic Parameters of this compound and TPPU in Rats
| Parameter | This compound | TPPU |
| Species | Sprague-Dawley Rat | Sprague-Dawley Rat |
| Dose | 0.1 mg/kg, p.o. | Not specified in direct comparison |
| Tmax (h) | 4.0 ± 2.4 | Not available |
| Cmax (ng/mL) | 2.5 ± 0.6 | Not available |
| AUC (ng*h/mL) | 32.5 ± 5.0 | Not available |
| t1/2 (h) | 11.2 ± 2.1 | Considered more stable in vivo |
| Reference |
Note: Direct comparative PK data under identical conditions is limited. The data for TPPU's stability is qualitative from a study comparing multiple sEH inhibitors.
In Vitro Potency
The inhibitory potency against the target enzyme, sEH, is a critical parameter. TPPU has a reported IC50 of 4.6 ± 0.4 nM for the rat recombinant sEH enzyme. While a specific IC50 value for this compound against rat sEH was not explicitly found in the reviewed literature, it is described as an exceptionally potent inhibitor that acts at picomolar concentrations.
Experimental Protocols
Chemotherapy-Induced Neuropathic Pain (CINP) Model
A common method for inducing CINP in rats involves the intraperitoneal (i.p.) injection of a chemotherapeutic agent.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Inducing Agent: For oxaliplatin-induced neuropathy, a single i.p. injection of 6 mg/kg can be used. For nab-paclitaxel, four alternating daily i.p. injections of 2.47 mg/kg have been reported.
-
Pain Assessment: Mechanical allodynia is assessed using the von Frey test.
Diabetic Neuropathic Pain Model
This model is typically induced by a single i.p. injection of streptozotocin (STZ).
-
Animal Model: Male Sprague-Dawley rats.
-
Induction: A single i.p. injection of STZ (50-75 mg/kg) dissolved in citrate buffer. Diabetes is confirmed by measuring blood glucose levels.
-
Pain Assessment: Mechanical allodynia is measured using the von Frey test.
Von Frey Test for Mechanical Allodynia
The von Frey test is a standard method to assess mechanical sensitivity.
-
Apparatus: Calibrated von Frey filaments of varying stiffness.
-
Procedure: Rats are placed on a wire mesh surface. The filaments are applied to the plantar surface of the hind paw with increasing force until the paw is withdrawn. The 50% paw withdrawal threshold is often calculated using the up-down method.
Conclusion
Both this compound and TPPU are potent sEH inhibitors with demonstrated efficacy in preclinical models of neuropathic pain. This compound has been extensively studied in various CINP models and has shown superiority to pregabalin in a CCI model. TPPU is also effective in CINP and diabetic neuropathy models and is noted for its lack of tolerance development with repeated dosing.
The selection of this compound for clinical development was influenced by its favorable pharmacokinetic profile, particularly its moderate in vivo half-life. This highlights the importance of considering both efficacy and pharmacokinetics in drug development. While the available data suggests both compounds are promising candidates, further direct comparative studies would be beneficial to definitively establish their relative therapeutic potential for treating neuropathic pain. The distinct mechanism of action of sEH inhibitors holds significant promise for a new generation of analgesics that may overcome the limitations of existing therapies.
References
A Preclinical Head-to-Head Comparison: (Rac)-EC5026 and Gabapentin for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical efficacy of the novel soluble epoxide hydrolase inhibitor, (Rac)-EC5026, and the established neuropathic pain therapeutic, gabapentin. This guide synthesizes available experimental data to illuminate the therapeutic potential and mechanistic distinctions of these two compounds.
Executive Summary
Neuropathic pain remains a significant clinical challenge, with existing therapies often providing limited efficacy and dose-limiting side effects. This guide provides a comparative analysis of this compound, a novel, non-opioid analgesic, and gabapentin, a widely prescribed treatment for neuropathic pain. While direct head-to-head preclinical studies are not yet published, this comparison draws on data from studies evaluating each compound in similar models of neuropathic pain, with a particular focus on a study comparing EC5026 to the closely related gabapentinoid, pregabalin. The available evidence suggests that this compound demonstrates significant potential as a potent analgesic for neuropathic pain, with a distinct mechanism of action that may offer advantages over existing therapies.
Mechanism of Action
The divergent mechanisms of action of this compound and gabapentin underpin their distinct pharmacological profiles.
This compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2] The inhibition of sEH prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[3] Increased levels of EETs are thought to contribute to the resolution of neuroinflammation and pain.[3][4] This mechanism of action represents a novel approach to pain management that is distinct from traditional analgesics.
Gabapentin , a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), does not act directly on GABA receptors. Its primary mechanism of action involves binding to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels in the central nervous system. This interaction is believed to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with neuropathic pain.
Preclinical Efficacy in Neuropathic Pain Models
While a direct comparative study between this compound and gabapentin is not available, a key study evaluated the efficacy of EC5026 against pregabalin, a second-generation gabapentinoid with a similar mechanism of action to gabapentin, in a rat model of chronic constriction injury (CCI), a well-established model of neuropathic pain.
Quantitative Efficacy Data
The following table summarizes the key findings from a preclinical study comparing EC5026 to pregabalin in the CCI model of neuropathic pain in rats.
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Results |
| This compound | 3 mg/kg, p.o. | Chronic Constriction Injury (Rat) | Reversal of Mechanical Allodynia (von Frey Test) | Superior to pregabalin at a 10-fold lower dose. |
| Pregabalin | 30 mg/kg, p.o. | Chronic Constriction Injury (Rat) | Reversal of Mechanical Allodynia (von Frey Test) | Less effective than EC5026 at the tested doses. |
| Gabapentin | 30-100 mg/kg, p.o. | Chronic Constriction Injury (Rat) | Reversal of Mechanical Allodynia (von Frey Test) | Dose-dependent reversal of mechanical allodynia. |
Note: Data for gabapentin is derived from a separate study in the same animal model to provide a relevant benchmark.
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model to induce neuropathic pain in rodents.
Objective: To create a peripheral nerve injury that results in persistent pain behaviors, such as mechanical allodynia and thermal hyperalgesia.
Procedure:
-
Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. The degree of constriction is critical to induce nerve irritation without completely arresting blood flow.
-
Wound Closure: The muscle and skin are closed in layers using sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited period.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, are typically assessed starting several days after surgery.
von Frey Test for Mechanical Allodynia
The von Frey test is a standard behavioral assay to assess sensitivity to mechanical stimuli.
Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for a defined period (e.g., 15-30 minutes).
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using a statistical method, such as the up-down method, to determine the force at which the animal has a 50% probability of withdrawing its paw.
Signaling Pathway Diagrams
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdbneuro.com [mdbneuro.com]
Comparative Selectivity Profile of (Rac)-EC5026 Against Other Hydrolases
(Rac)-EC5026 is a potent and highly selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids. [1][2][3][4] Developed as a non-opioid analgesic, its efficacy and safety are critically dependent on its specificity for sEH over other hydrolases in the human proteome. This guide provides a comparative overview of the cross-reactivity of this compound, supported by available data and general findings for its structural class.
High Selectivity of this compound
While detailed quantitative data from broad-panel screening of this compound against a wide range of hydrolases is not publicly available, developmental studies have confirmed its high selectivity. It has been reported that "EC5026 has proven selective for sEH when screened against a large receptor panel in vitro," indicating a low potential for off-target effects.[1] This high selectivity is a key attribute that minimizes the risk of drug-drug interactions and other adverse effects.
Cross-Reactivity Profile
Based on the available information and the broader context of urea-based sEH inhibitors, the selectivity profile of this compound can be summarized as follows:
| Target Hydrolase | This compound Activity | Supporting Evidence |
| Soluble Epoxide Hydrolase (sEH) | Potent Inhibition (Ki = 0.06 nM) | Primary target; extensive research confirms high-affinity binding. |
| Microsomal Epoxide Hydrolase (mEH) | Negligible Inhibition | sEH and mEH have diverged evolutionarily, allowing for high differential selectivity. |
| Fatty Acid Amide Hydrolase (FAAH) | Weak to Negligible Inhibition | While some urea-based sEH inhibitors show cross-reactivity with FAAH, highly optimized inhibitors like EC5026 are designed for selectivity. |
| Other Serine Hydrolases | Low to Negligible Inhibition | Broad-spectrum screening of similar inhibitors against serine hydrolases generally shows high selectivity for sEH. |
Signaling Pathway of sEH Inhibition
The therapeutic effects of this compound are mediated through the inhibition of sEH, which in turn stabilizes endogenous epoxy fatty acids (EpFAs). These EpFAs have potent anti-inflammatory and analgesic properties.
References
- 1. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
- 3. EicOsis Launches EC5026 Phase 1b Trial [synapse.patsnap.com]
- 4. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Backing of Next-Generation sEH Inhibitors.
The landscape of soluble epoxide hydrolase (sEH) inhibition is rapidly evolving, with a new generation of inhibitors demonstrating significant promise in preclinical and clinical settings for a range of indications, including neuropathic pain, inflammation, and cardiovascular diseases.[1][2][3] These novel compounds offer improved potency, selectivity, and pharmacokinetic profiles over earlier iterations. This guide provides a head-to-head comparison of key novel sEH inhibitors, supported by experimental data to inform research and development decisions.
Performance Data of Novel sEH Inhibitors
The following table summarizes the quantitative data for several novel sEH inhibitors, offering a comparative overview of their in vitro potency and, where available, their in vivo efficacy.
| Inhibitor | Target Species | IC50 (nM) | Key In Vivo Model | Notable Findings | Reference |
| TPPU | Human, Monkey, Rat | 45 (human), 16 (monkey) | Rodent models of pain, inflammation, Alzheimer's, and stroke | Brain penetrant, reduces neuroinflammation and improves cognitive function in AD models.[4][5] Ameliorates arthritis symptoms by increasing regulatory T cells. | |
| EC5026 | Rat | Not explicitly stated | Docetaxel-induced neuropathic pain in rats | Entered Phase Ib clinical trials in 2024 with no adverse effects reported to date. Prophylactic administration limits mechanical and cold sensitivities. | |
| APAU | Rat | Low nM | Diabetic neuropathy and inflammatory pain in rats | More potent and efficacious than celecoxib in reducing diabetic neuropathic and inflammatory pain. | |
| t-AUCB | Rat | Low nM | Diabetic neuropathy and inflammatory pain in rats | Effective in both neuropathic and inflammatory pain models, though active at higher doses compared to APAU and t-TUCB. | |
| t-TUCB | Rat | Low nM | Diabetic neuropathy and inflammatory pain in rats | Demonstrates dose-dependent reduction of allodynia in both pain models. Also shown to promote anti-inflammatory M2 macrophage polarization. | |
| AMHDU | Not specified | Potent slow tight binding inhibitor | Inflammatory and diabetic neuropathy models in rodents | Shows notable analgesic effects in both inflammatory and diabetic neuropathy models. | |
| PTUPB | Not specified | Not explicitly stated | Allergen-induced airway inflammation | A multi-target inhibitor of both sEH and COX-2. Potentially useful where eosinophil and pain-associated inflammation coexist. |
Signaling Pathway of Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase plays a critical role in the metabolism of endogenous lipid signaling molecules. Specifically, it hydrolyzes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, thereby enhancing their protective effects.
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel sEH inhibitors. Below are outlines of key experimental protocols.
In Vitro sEH Inhibitor Screening Assay (Fluorometric)
This assay is a common method for determining the in vitro potency (IC50) of sEH inhibitors.
Principle: The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a fluorescent product. The inhibitory activity of a test compound is measured by the reduction in fluorescence signal.
Materials:
-
Recombinant sEH enzyme
-
sEH assay buffer
-
Non-fluorescent sEH substrate
-
Test compounds and a known sEH inhibitor (positive control, e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the sEH assay buffer.
-
Reaction Setup: In a 96-well plate, the sEH enzyme, assay buffer, and either the test compound, positive control, or solvent control are added to respective wells.
-
Incubation: The plate is incubated at room temperature for a specified period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: The sEH substrate is added to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence is measured kinetically over time at specific excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm).
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percent inhibition for each concentration of the test compound is calculated relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Evaluation in a Rodent Model of Neuropathic Pain
Animal models are essential for assessing the in vivo efficacy of sEH inhibitors.
Model: A common model is streptozotocin (STZ)-induced diabetic neuropathy in rats.
Procedure:
-
Induction of Neuropathy: Diabetes is induced in rats by a single intraperitoneal injection of STZ. The development of neuropathic pain is confirmed by testing for mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.
-
Drug Administration: The sEH inhibitor is administered to the diabetic rats, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group and a positive control group (e.g., gabapentin) are also included.
-
Behavioral Testing: Mechanical allodynia is assessed at multiple time points after drug administration. The withdrawal threshold of the paw to the von Frey filaments is measured.
-
Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration to determine the plasma concentration of the inhibitor and its pharmacokinetic parameters (e.g., half-life, Cmax, AUC).
-
Data Analysis: The anti-allodynic effect of the sEH inhibitor is evaluated by comparing the paw withdrawal thresholds of the treated groups to the vehicle control group. Dose-response curves can be generated to determine the ED50 (effective dose for 50% of the maximal effect).
Experimental Workflow for sEH Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel sEH inhibitors.
References
- 1. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-EC5026: A New Generation of sEH Inhibition Surpassing First-Generation Compounds in Potency and Pharmacokinetic Profile
For Immediate Release
DAVIS, Calif. – Researchers and drug development professionals in the fields of pain and inflammation now have access to a comprehensive comparison of (Rac)-EC5026, a novel soluble epoxide hydrolase (sEH) inhibitor, and first-generation inhibitors of the same enzyme. This guide details the significant advantages of this compound in terms of potency, selectivity, and pharmacokinetic properties, supported by experimental data.
This compound is a potent, selective, and orally available inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of EETs, thereby offering a promising therapeutic strategy for a variety of conditions, including neuropathic and inflammatory pain.
Superior In Vitro Potency of this compound
This compound demonstrates significantly greater inhibitory potency against the human sEH enzyme compared to first-generation inhibitors, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA). First-generation sEH inhibitors are predominantly urea-based compounds that, while demonstrating the therapeutic potential of sEH inhibition, often suffer from limitations such as lower potency and suboptimal physicochemical properties.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Human sEH | 0.89 | [1] |
| AUDA (First-Generation) | Human sEH | 69 | [2][3] |
| AUDA (First-Generation) | Mouse sEH | 18 | [2][3] |
Table 1: Comparative In Vitro Potency of sEH Inhibitors. The half-maximal inhibitory concentration (IC50) of this compound against human sEH is markedly lower than that of the first-generation inhibitor AUDA, indicating superior potency.
Enhanced Pharmacokinetic Profile for Improved In Vivo Efficacy
A key advantage of this compound over first-generation sEH inhibitors lies in its optimized pharmacokinetic profile. Early inhibitors like AUDA exhibited poor metabolic stability and limited water solubility, which hampered their in vivo application and oral bioavailability. This compound has been specifically designed to overcome these limitations, demonstrating excellent oral absorption and a long half-life, making it suitable for once-daily dosing.
| Parameter | This compound (Human) | AUDA (Mouse) | Reference |
| Route of Administration | Oral | Intraperitoneal/Oral | |
| Tmax (Time to Peak Conc.) | ~2-3 hours (in rats) | ~30 minutes | |
| t1/2 (Half-life) | 41.8 - 59.1 hours | ~2.5 hours (as metabolite of AUDA-BE) | |
| Bioavailability (F%) | 96% (in rats) | Low (improved with ester derivatives) | |
| Cmax (Peak Concentration) | Dose-proportional increase (0.5 to 24 mg doses) | Lower systemic exposure |
Table 2: Comparative Pharmacokinetic Parameters. this compound exhibits a superior pharmacokinetic profile compared to the first-generation inhibitor AUDA, with a significantly longer half-life and high oral bioavailability in preclinical models, supporting its clinical development.
Signaling Pathway of sEH Inhibition
The therapeutic effects of this compound are mediated through the modulation of the arachidonic acid cascade. By inhibiting sEH, this compound prevents the degradation of anti-inflammatory EETs to their less active diol metabolites (dihydroxyeicosatrienoic acids or DHETs). This leads to an accumulation of EETs, which can then exert their analgesic and anti-inflammatory effects.
Figure 1: Mechanism of Action of this compound. this compound inhibits the sEH enzyme, preventing the breakdown of beneficial EETs and thereby enhancing their anti-inflammatory and analgesic effects.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the IC50 values of sEH inhibitors.
1. Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compounds (e.g., this compound, AUDA) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in sEH Assay Buffer. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme in cold sEH Assay Buffer to the desired concentration.
-
Assay Plate Preparation: Add the diluted test compounds and controls to the wells of the microplate.
-
Pre-incubation: Add the diluted sEH enzyme to all wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 30 minutes or as an endpoint reading after a fixed time. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em: 330/465 nm for PHOME).
-
Data Analysis: Calculate the percentage of sEH inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Figure 2: Experimental Workflow for IC50 Determination. This diagram illustrates the key steps involved in the in vitro fluorescence-based assay to determine the inhibitory potency of sEH inhibitors.
In Vivo Efficacy in Pain Models
The superior properties of this compound have translated to robust efficacy in preclinical models of pain. In a spared nerve injury model in rats, a model of neuropathic pain, orally administered this compound demonstrated significant and dose-dependent analgesic effects. These in vivo studies are crucial for validating the therapeutic potential of sEH inhibitors and have been instrumental in advancing this compound into clinical trials.
Conclusion
The development of this compound marks a significant advancement in the field of sEH inhibition. Its superior potency, selectivity, and pharmacokinetic profile overcome the key limitations of first-generation inhibitors. The compelling preclinical data and the favorable safety profile observed in early clinical trials position this compound as a promising non-opioid therapeutic candidate for the management of pain and inflammatory diseases. Further clinical investigations are underway to fully elucidate its therapeutic potential in human patients.
References
A Comparative Guide to Non-Opioid Analgesics: (Rac)-EC5026 and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop effective and non-addictive pain therapeutics has driven significant innovation in analgesic drug discovery. This guide provides a comparative overview of (Rac)-EC5026, a novel soluble epoxide hydrolase (sEH) inhibitor, and a promising class of alternative non-opioid analgesics, the adenylyl cyclase 1 (AC1) inhibitors. Additionally, the well-established analgesic, acetaminophen, is included as a benchmark for comparison. This document is intended to serve as a resource for researchers and drug development professionals by presenting objective comparisons of performance based on available preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological pathways.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally active, small-molecule inhibitor of soluble epoxide hydrolase (sEH) currently under development as a non-opioid analgesic for neuropathic pain.[1][2] The mechanism of action of EC5026 centers on the modulation of the arachidonic acid cascade. Specifically, it prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[3] By inhibiting sEH, EC5026 increases the bioavailability of EETs, which in turn exert their therapeutic effects. Preclinical studies have demonstrated the efficacy of EC5026 in various models of neuropathic and inflammatory pain, and it has shown a favorable safety profile in Phase 1 clinical trials.
Figure 1: Mechanism of Action of this compound.
Alternative Non-Opioid Analgesics
This guide focuses on two distinct classes of non-opioid analgesics as alternatives to this compound: adenylyl cyclase 1 (AC1) inhibitors and the widely used analgesic, acetaminophen.
Adenylyl Cyclase 1 (AC1) Inhibitors (ST034307)
Adenylyl cyclase 1 (AC1) is a key enzyme in the central nervous system that is involved in pain signaling and synaptic plasticity. Inhibition of AC1 has emerged as a promising non-opioid strategy for the treatment of chronic pain. ST034307 is a selective inhibitor of AC1 that has demonstrated analgesic properties in preclinical models of inflammatory pain. By targeting a downstream signaling molecule, AC1 inhibitors offer a distinct mechanistic approach to pain management compared to sEH inhibitors.
Figure 2: Mechanism of Action of AC1 Inhibitors.
Acetaminophen
Acetaminophen (paracetamol) is a widely used over-the-counter analgesic and antipyretic. Its precise mechanism of action is not fully elucidated but is thought to involve the central nervous system. Theories suggest it may inhibit cyclooxygenase (COX) enzymes in the brain, modulate the endogenous cannabinoid system through its metabolite AM404, and interact with serotonergic pathways. Its distinct, multi-faceted mechanism and long history of clinical use make it a valuable comparator.
Figure 3: Putative Mechanisms of Action of Acetaminophen.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound, ST034307, and Acetaminophen based on available preclinical and clinical information. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency
| Compound | Target | Assay | Potency (Ki/IC50) | Species |
| This compound | Soluble Epoxide Hydrolase (sEH) | Inhibition of sEH activity | Ki: 0.06 nM | Not Specified |
| ST034307 | Adenylyl Cyclase 1 (AC1) | A23187-stimulated cAMP accumulation | IC50: 2.3 µM | Human (HEK293 cells) |
| Acetaminophen | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 activity | IC50: 25.8 µM | Human (whole blood) |
| Acetaminophen | Cyclooxygenase-1 (COX-1) | Inhibition of COX-1 activity | IC50: 113.7 µM | Human (whole blood) |
Table 2: Preclinical Analgesic Efficacy
| Compound | Pain Model | Species | Route of Administration | Effective Dose |
| This compound | Chemotherapy-Induced Neuropathic Pain (CIPN) | Rat | Oral | 0.3 - 3 mg/kg |
| This compound | Chronic Constriction Injury (CCI) | Rat | Oral | 0.3 - 3 mg/kg |
| ST034307 | Formalin-Induced Inflammatory Pain (Phase II) | Mouse | Subcutaneous | ED50: 6.88 mg/kg |
| ST034307 | CFA-Induced Inflammatory Pain | Mouse | Intrathecal | ED50: 0.28 µg |
| Acetaminophen | Formalin-Induced Inflammatory Pain (Phase I & II) | Mouse | Oral | 200 - 600 mg/kg |
| Acetaminophen | Postoperative Pain (Plantar Incision) | Rat | Oral | 30 - 180 mg/kg |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| This compound | Rat | Oral | - | 2-3 h | - | 96% |
| This compound | Dog | Oral | - | 2-3 h | - | 59-75% |
| This compound | Human | Oral (8 mg) | - | - | 41.8 - 59.1 h | - |
| ST034307 | Mouse | Subcutaneous (10 mg/kg) | ~250 ng/mL | ~60 min | - | - |
Data not available is denoted by "-".
Experimental Protocols
Detailed methodologies for key preclinical pain models cited in this guide are provided below.
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus.
Figure 4: Von Frey Test Workflow.
Protocol:
-
Place the animal in an individual plexiglass chamber on an elevated wire mesh floor.
-
Allow the animal to acclimate for at least 15-30 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw, licking, or flinching.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Hot Plate Test for Thermal Nociception
This test measures the latency of response to a thermal stimulus.
Protocol:
-
Place the animal on a heated plate maintained at a constant temperature (e.g., 52-55°C).
-
Start a timer immediately upon placing the animal on the plate.
-
Observe the animal for nocifensive behaviors such as paw licking, jumping, or vocalization.
-
Record the latency to the first nocifensive behavior.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
Formalin Test for Inflammatory Pain
This model assesses both acute and tonic inflammatory pain.
Figure 5: Formalin Test Procedure.
Protocol:
-
Acclimatize the animal in a clear observation chamber.
-
Inject a dilute solution of formalin (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the chamber and start a timer.
-
Record the cumulative time spent licking or biting the injected paw during two distinct phases: Phase I (0-5 minutes) representing acute nociception, and Phase II (15-40 minutes) reflecting inflammatory pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model induces a peripheral nerve injury to mimic neuropathic pain.
Protocol:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.
-
The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Assess for the development of mechanical allodynia and thermal hyperalgesia in the days following surgery using the von Frey and hot plate tests, respectively.
Summary and Conclusion
This compound and AC1 inhibitors represent two innovative and mechanistically distinct approaches to non-opioid analgesia. This compound targets the arachidonic acid cascade by preserving endogenous analgesic lipids, while AC1 inhibitors modulate downstream signaling pathways involved in pain perception. Both have demonstrated promising analgesic effects in preclinical models of neuropathic and inflammatory pain. Acetaminophen, with its complex and centrally-acting mechanisms, provides a clinically relevant benchmark.
The data presented in this guide highlight the potential of these novel analgesic strategies. However, the absence of direct comparative studies between sEH and AC1 inhibitors necessitates further research to delineate their relative efficacy and therapeutic potential for specific pain etiologies. The detailed experimental protocols provided herein offer a foundation for such future investigations. As the field of pain research continues to evolve, a deeper understanding of these and other non-opioid mechanisms will be crucial in the development of safer and more effective pain management therapies.
References
Biochemical Validation of (Rac)-EC5026 Target Engagement: A Comparative Guide
(Rac)-EC5026 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, a key player in the metabolism of anti-inflammatory and analgesic lipid signaling molecules. This guide provides a comprehensive comparison of this compound with other notable sEH inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sEH inhibition.
Mechanism of Action: The Soluble Epoxide Hydrolase Pathway
The therapeutic effect of this compound and other sEH inhibitors stems from their ability to modulate the arachidonic acid cascade. Specifically, they target the cytochrome P450 (CYP450) branch, which produces epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These EpFAs have potent anti-inflammatory, analgesic, and vasodilatory properties. However, their in vivo activity is short-lived as they are rapidly hydrolyzed to their less active diol counterparts by the soluble epoxide hydrolase (sEH) enzyme. By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, thereby amplifying their therapeutic effects.[1][2][3][4][5]
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Comparative Performance of sEH Inhibitors
The potency of this compound and its alternatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the sEH enzyme. The following table summarizes the available data for key sEH inhibitors.
| Compound | Target Species | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Human | Not explicitly stated | 0.06 | |
| TPPU | Human | 3.7 | - | |
| Monkey | 37 | - | ||
| AR9281 | Human | 13.8 | - | |
| Murine | 1.7 | - | ||
| GSK2256294A | Human | 0.027 | - | |
| Rat | 0.061 | - | ||
| Murine | 0.189 | - | ||
| B401 (Memantyl Urea) | Human | 0.4 | - | |
| Murine | 0.5 | - |
Experimental Protocols for Target Engagement Validation
The biochemical validation of this compound target engagement relies on a suite of in vitro assays designed to measure its inhibitory activity against the sEH enzyme.
Förster Resonance Energy Transfer (FRET) Displacement Assay
This assay is a high-throughput method used to determine the binding affinity (Ki) of inhibitors to sEH.
-
Principle: The assay utilizes the intrinsic tryptophan fluorescence of the sEH enzyme as a donor fluorophore. A fluorescently labeled ligand (reporter) that binds to the active site of sEH acts as an acceptor. When the reporter is bound, FRET occurs, and the tryptophan fluorescence is quenched. Unlabeled inhibitors compete with the reporter for binding to the sEH active site. As the inhibitor displaces the reporter, the FRET signal decreases, and tryptophan fluorescence is restored.
-
Protocol:
-
Recombinant human sEH is incubated with a fluorescent reporter ligand in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
The baseline fluorescence is measured (excitation at ~280 nm, emission at ~340 nm for tryptophan and at the reporter's emission wavelength).
-
Increasing concentrations of the test compound, such as this compound, are added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence is measured again. The increase in tryptophan fluorescence or decrease in reporter fluorescence is proportional to the amount of reporter displaced by the inhibitor.
-
The Ki is calculated from the IC50 value obtained from the dose-response curve.
-
Radiometric Assay
This classic assay directly measures the enzymatic activity of sEH by tracking the conversion of a radiolabeled substrate to its product.
-
Principle: A radiolabeled epoxide substrate (e.g., [³H]-trans-diphenylpropene oxide) is incubated with the sEH enzyme. The enzyme hydrolyzes the epoxide to a diol. The substrate and product are then separated, and the radioactivity of the product is quantified to determine the enzyme activity.
-
Protocol:
-
Recombinant sEH is pre-incubated with varying concentrations of the inhibitor in a buffer solution.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of a solvent that precipitates the protein and facilitates the separation of the substrate and product.
-
The product is extracted and its radioactivity is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
LC-MS/MS-Based Target Engagement Assay
This highly sensitive and specific method quantifies the formation of the diol product from a non-radiolabeled substrate.
-
Principle: The sEH enzyme is incubated with a natural or synthetic epoxide substrate in the presence of an inhibitor. The reaction is quenched, and the mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of diol product formed.
-
Protocol:
-
A reaction mixture containing recombinant sEH, a substrate (e.g., an epoxyeicosatrienoic acid), and varying concentrations of the inhibitor is prepared in a suitable buffer.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The reaction is terminated by the addition of a quenching solution (e.g., an organic solvent containing an internal standard).
-
The sample is then processed (e.g., protein precipitation, solid-phase extraction) to isolate the analytes.
-
The extracted sample is injected into an LC-MS/MS system. The diol product and the internal standard are separated by liquid chromatography and detected by mass spectrometry.
-
The amount of product formed is quantified, and the IC50 value is determined from the dose-response curve.
-
Caption: Generalized Experimental Workflow for sEH Inhibition Assays.
Conclusion
The biochemical validation of this compound demonstrates its high potency as an inhibitor of the soluble epoxide hydrolase. Comparative data indicates that this compound is among the most potent sEH inhibitors developed to date, with a Ki in the picomolar range. The target engagement of this compound has been rigorously confirmed through a variety of robust in vitro assays, including FRET displacement, radiometric, and LC-MS/MS-based methods. These findings underscore the potential of this compound as a promising therapeutic candidate for conditions where sEH inhibition is beneficial, such as neuropathic pain and inflammation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. assaygenie.com [assaygenie.com]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of (Rac)-EC5026: A Guide for Laboratory Personnel
(Rac)-EC5026, a potent inhibitor of soluble epoxide hydrolase (sEH), requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory when handling this compound.
Key Safety Data:
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Workflow for Disposal
The proper disposal of this compound follows a strict protocol to ensure chemical waste is handled safely and in accordance with regulations. The following workflow outlines the necessary steps from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling (Rac)-EC5026
(Rac)-EC5026 is a potent soluble epoxide hydrolase (sEH) inhibitor intended for research use only. This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosolization (e.g., weighing, preparing stock solutions). Hoods or full-facepieces offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities only. Not recommended as primary protection when handling the powder. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Laboratory Coat | A dedicated, disposable lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound in a typical laboratory setting for an in vitro soluble epoxide hydrolase (sEH) inhibitor screening assay.
-
Designate a Handling Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, ventilated balance enclosure, or glove box, to contain any dust.
-
Gather Materials: Before starting, assemble all necessary equipment and reagents, including the compound, solvent (e.g., DMSO), microplates, pipettes, and waste containers.
-
Don PPE: Put on all required PPE in the correct order in a clean area before entering the designated handling zone.
-
Weighing: Tare a suitable vial within the containment enclosure. Carefully weigh the desired amount of this compound powder. Use gentle scooping motions to minimize dust generation.
-
Dissolution: Add the appropriate volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Cap the vial securely and vortex until the compound is fully dissolved.
-
Serial Dilutions: Based on the experimental protocol, perform serial dilutions of the stock solution with assay buffer to achieve the desired final concentrations for screening[1][2].
The following is a generalized protocol for an in vitro fluorometric sEH inhibitor screening assay.
-
Compound Addition: Add 10 µL of the diluted this compound solutions to the wells of a 96-well microplate[1][2]. Include wells for a solvent control (DMSO and assay buffer) and a positive inhibitor control.
-
Enzyme Addition: Add the sEH enzyme, diluted in assay buffer, to each well (except for the background control wells).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic sEH substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence at regular intervals to determine the reaction kinetics.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, coveralls, pipette tips, and vials, in a designated, clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.
-
Liquid Waste: Collect all liquid waste, including leftover stock solutions, contents of the assay plates, and the first rinsate from decontamination procedures, in a compatible, sealed hazardous waste container labeled "Hazardous Waste" and listing the chemical contents.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Decontamination and Spill Management
-
After handling is complete, thoroughly decontaminate all surfaces and equipment using a suitable cleaning agent. A solution of detergent and water is often effective for initial cleaning, followed by a solvent rinse (e.g., 70% ethanol) if compatible with the surface.
-
Collect all cleaning materials (wipes, absorbent pads) as solid hazardous waste.
-
Evacuate and Secure: Immediately alert personnel in the area and restrict access.
-
Assess the Spill: For a small powder spill, gently cover it with absorbent pads to prevent it from becoming airborne. For a liquid spill, absorb it with an inert material like vermiculite or chemical absorbent pads.
-
Clean the Spill: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed hazardous waste container. Clean the spill area, working from the outside in, with a detergent solution followed by a solvent rinse.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
